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  • Product: Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-
  • CAS: 1106837-43-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to B-(4'-Formyl[1,1'-biphenyl]-3-yl)boronic Acid: A Versatile Bifunctional Building Block

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid, a key building block in modern or...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid, a key building block in modern organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and diverse reactivity, highlighting its significance as a strategic intermediate in the development of pharmaceuticals and advanced materials.

Core Molecular Architecture and Identity

B-(4'-Formyl[1,1'-biphenyl]-3-yl)boronic acid is a bifunctional organoboron compound distinguished by a biphenyl scaffold. This framework is strategically substituted with two key functional groups: a boronic acid (-B(OH)_2) at the 3-position and a formyl (aldehyde, -CHO) group at the 4'-position. This specific arrangement offers two orthogonal points for chemical modification, making it an exceptionally valuable tool for constructing complex molecular architectures.

PropertyValueSource
CAS Number 1106837-43-7[1]
Molecular Formula C₁₃H₁₁BO₃[1]
Molecular Weight 226.04 g/mol [1]
Appearance Typically a white to off-white solid[2]
Solubility Generally, sparingly soluble in cold water, with increased solubility in hot water and many organic solvents.[2]

The boronic acid group is a weak Lewis acid, with the boron atom possessing a vacant p-orbital, rendering it susceptible to nucleophilic attack. This feature is central to its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The aldehyde group, on the other hand, is a classic electrophilic center, enabling a wide array of transformations such as nucleophilic additions, reductions, and oxidations.

B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid structure.

Synthesis and Chemical Reactivity

The synthesis of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid typically involves a Suzuki-Miyaura cross-coupling reaction between a suitably protected 3-bromophenylboronic acid derivative and 4-formylphenylboronic acid, or vice-versa. Alternatively, one could start with a pre-formed 3-bromo-4'-formylbiphenyl and introduce the boronic acid moiety via a lithium-halogen exchange followed by quenching with a borate ester.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid functionality is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[4] In this context, B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid serves as an excellent coupling partner with various aryl or vinyl halides (or triflates), enabling the synthesis of complex, poly-aromatic systems. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[5]

Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical and substrate-dependent. For instance, sterically hindered coupling partners may require bulky phosphine ligands to facilitate the catalytic cycle. The base is not merely a proton scavenger but actively participates in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[4]

Reactivity of the Formyl Group

The aldehyde group at the 4'-position provides a second, distinct reaction site. This allows for a modular approach to synthesis, where the core biphenyl structure can be elaborated either before or after further modifications at the aldehyde. Key transformations include:

  • Oxidation: Conversion to a carboxylic acid, providing another linkage point for amidation or esterification.

  • Reduction: Formation of a primary alcohol, which can be used in ether or ester synthesis.

  • Reductive Amination: A one-pot reaction with an amine and a reducing agent to form secondary or tertiary amines, a common motif in pharmacologically active molecules.

  • Wittig Reaction: Formation of a carbon-carbon double bond, extending the conjugated system.

This dual reactivity allows for the generation of large chemical libraries from a single, advanced intermediate.

Applications in Drug Discovery and Materials Science

A Privileged Scaffold in Medicinal Chemistry

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its semi-rigid structure allows it to present appended functional groups in a well-defined spatial orientation for optimal interaction with biological targets. Boronic acids themselves are increasingly recognized as important pharmacophores, with several boron-containing drugs approved for clinical use. They can act as inhibitors of serine proteases by forming a stable, tetrahedral intermediate with the active site serine residue.

B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid is therefore a highly valuable starting material for synthesizing potential therapeutic agents. The aldehyde can be derivatized to introduce various pharmacophoric groups, while the boronic acid can be used for late-stage diversification via Suzuki coupling or can be part of the final active molecule itself.

Building Block for Advanced Materials

The extended π-conjugated system of the biphenyl core makes this molecule a candidate for applications in materials science. Through polymerization or incorporation into larger conjugated systems, it can be used to synthesize materials for organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The boronic acid group can also be used to form reversible covalent bonds with diols, enabling the construction of self-healing polymers or stimuli-responsive hydrogels.[6]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid with an aryl bromide.

Self-Validating System: The success of this reaction is validated by the consumption of starting materials and the appearance of a new, less polar product, which can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).[7]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (typically 1-5 mol%).

  • Solvent and Degassing: Add a solvent mixture, often a combination of an organic solvent like toluene or dioxane and an aqueous solution. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the organic layer, and wash it with water and then brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[7]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A Combine Reactants: - Boronic Acid - Aryl Halide - Base B Add Pd Catalyst & Solvent A->B C Degas System (Remove O₂) B->C D Heat & Stir (e.g., 80-110°C) C->D E Monitor by TLC D->E E->D Incomplete F Aqueous Work-up (Extraction) E->F Complete G Dry & Concentrate F->G H Column Chromatography G->H I Pure Biaryl Product H->I

Generalized workflow for a Suzuki-Miyaura coupling reaction.

Spectral Data Insights

While a dedicated spectrum for this specific molecule is not provided, its structural features allow for predictable spectroscopic signatures.

  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). A distinct singlet for the aldehyde proton would be observed at a downfield chemical shift (approx. 9.9-10.1 ppm). A broad, exchangeable singlet corresponding to the two protons of the B(OH)₂ group would also be present, typically between 4-6 ppm, although its position can vary.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon would appear around 190-195 ppm. Multiple signals in the aromatic region (120-150 ppm) would be observed, with the carbon attached to the boron atom appearing as a broad signal due to quadrupolar relaxation.

  • ¹¹B NMR: The ¹¹B NMR spectrum is highly diagnostic for boronic acids. A chemical shift of approximately 30 ppm is expected for the trigonal planar (sp²) boron atom in the free acid.[7]

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, and a broad O-H stretch for the boronic acid group around 3200-3400 cm⁻¹.

Conclusion

B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid is a strategically designed bifunctional molecule that serves as a powerful and versatile building block in organic synthesis. Its dual reactivity, embodied by the boronic acid and formyl groups, allows for the efficient and modular construction of complex molecules. This makes it an invaluable intermediate for researchers in drug discovery, where the biphenyl scaffold is prevalent, and in materials science for the development of novel functional organic materials. A thorough understanding of its properties and reactivity is key to unlocking its full synthetic potential.

References

  • ResearchGate. (n.d.). The coupling reaction of arylboronic acids with aryl halides for the synthesis of biaryl 3. Retrieved from [Link]

  • ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

  • PMC. (2006, October 23). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). boronic esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. Retrieved from [Link]

  • SciSpace. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Retrieved from [Link]

  • DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]

  • PMC. (2023, November 11). Phenylboronic Acid and Amino Bifunctional Modified Adsorbent for Quickly Separating Phenolic Acids from Crude Extract of Clerodendranthus spicatus and Evaluation of Their Antioxidant and Hypoglycemic Activities. Retrieved from [Link]

  • Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • EPA. (n.d.). Boronic acid, B-(3-fluoro-2-formyl-4-methoxyphenyl)- Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of boronic acids: past and present. Retrieved from [Link]

  • RSC Publishing. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20040049050A1 - Method for producing formylphenylboronic acids.
  • VTechWorks. (2010, May 5). Synthesis and Application of Boronic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profile: 4'-Formylbiphenyl-3-boronic Acid Derivatives

The following technical guide details the thermodynamic stability profile of 4'-formylbiphenyl-3-boronic acid derivatives. It is structured to provide actionable insights for researchers in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 4'-formylbiphenyl-3-boronic acid derivatives. It is structured to provide actionable insights for researchers in medicinal chemistry and materials science, focusing on the interplay between the boronic acid equilibrium and the distal formyl reactivity.

Technical Whitepaper | Version 1.0

Executive Summary

4'-Formylbiphenyl-3-boronic acid represents a bifunctional scaffold where the thermodynamic stability is governed by two orthogonal reactive centers: the Lewis-acidic boronic acid and the electrophilic formyl group. Unlike simple phenylboronic acids, the biphenyl linker introduces a specific electronic attenuation that enhances hydrolytic stability compared to its para-substituted congeners. This guide analyzes the thermodynamic equilibria driving boroxine formation, protodeboronation resistance, and the "meta-effect" that defines its utility in covalent drug discovery and supramolecular assembly.

The Thermodynamic Landscape

The stability of this compound in solution is not a static property but a dynamic equilibrium between three dominant species: the free trigonal boronic acid, the tetrahedral boronate anion, and the cyclic boroxine anhydride.

Boroxine-Boronic Acid Equilibrium

In organic solvents or solid state, 4'-formylbiphenyl-3-boronic acid spontaneously dehydrates to form a six-membered boroxine ring. This process is entropy-driven .[1]



  • Enthalpic Cost (

    
    ):  The formation of the boroxine ring is generally endothermic due to ring strain and the loss of hydrogen bonding with solvent.
    
  • Entropic Gain (

    
    ):  The release of three water molecules drives the reaction forward, particularly at elevated temperatures or in non-polar solvents (e.g., Toluene, DCM).
    
  • Substituent Effect: Electron-withdrawing groups (EWGs) like the formyl-phenyl moiety generally destabilize the boroxine relative to the free acid compared to electron-donating groups. However, the biphenyl linker attenuates this effect, allowing the boroxine to form readily upon drying.

Protodeboronation Pathways

The "Achilles' heel" of boronic acids is protodeboronation (C-B bond cleavage).[2] For 4'-formylbiphenyl-3-boronic acid, the mechanism is pH-dependent.

  • Acidic/Neutral pH: The mechanism involves direct protonolysis. The meta-positioning of the boronic acid relative to the biphenyl linkage provides superior stability compared to ortho or para isomers, which are more susceptible to resonance-assisted cleavage.

  • Basic pH: The formation of the tetrahedral boronate anion

    
     activates the C-B bond toward heterolytic cleavage. However, the mild electron-withdrawing nature of the distal 4'-formyl group lowers the pKa (making the anion form earlier) but does not significantly accelerate the cleavage rate due to the lack of direct resonance conjugation (see Section 3).
    
Visualizing the Equilibrium

The following diagram illustrates the competing pathways defining the compound's stability.

ThermodynamicLandscape BoronicAcid Free Boronic Acid (sp2, Trigonal Planar) Boroxine Boroxine Trimer (Anhydride Storage Form) BoronicAcid->Boroxine - 3 H2O (Entropy Driven) BoronateAnion Boronate Anion (sp3, Tetrahedral) BoronicAcid->BoronateAnion + OH- / pH > pKa Deboronation Protodeboronation Product (Irreversible Degradation) BoronicAcid->Deboronation Metal-Cat. / Radical (Fast) Ester Boronate Ester (Reversible Covalent Complex) BoronicAcid->Ester + Diol / Sugar BoronateAnion->Deboronation Base-Cat. Cleavage (Slow) BoronateAnion->Ester + Diol

Caption: Thermodynamic equilibrium landscape of 4'-formylbiphenyl-3-boronic acid. Blue node represents the active neutral species.

The Biphenyl Bridge & Electronic Effects

The structural uniqueness of this compound lies in the 3-position (meta) of the boronic acid and the 4'-position (para) of the formyl group.

Attenuation of Electronic Effects

In a single phenyl ring, a para-formyl group (


) is strongly electron-withdrawing, significantly increasing the acidity of the boronic acid. In the biphenyl system:
  • Twisted Geometry: The steric repulsion between ortho hydrogens forces the two phenyl rings to twist (dihedral angle ~44° in solution), breaking planarity.

  • Reduced Conjugation: This twist reduces

    
    -orbital overlap, attenuating the resonance effect of the formyl group on the boronic acid.
    
  • Inductive Dominance: The 4'-formyl group exerts its influence primarily through the inductive effect (

    
    ) transmitted through the 
    
    
    
    -framework.

Result: The 4'-formylbiphenyl-3-boronic acid exhibits a pKa slightly lower than phenylboronic acid (pKa ~8.8) but higher than 4-formylphenylboronic acid (pKa ~7.1). This "Goldilocks" zone provides sufficient Lewis acidity for diol binding (e.g., sugars, serine residues) without rendering the C-B bond overly labile to hydrolysis.

Orthogonal Reactivity (Schiff Base Formation)

The formyl group operates independently. Unlike ortho-formylphenylboronic acids, which form intramolecular N-B coordinated iminoboronates (Wulff-type), the distal nature of the 4'-formyl group precludes this.

  • Imine Stability: Schiff base formation at the 4'-position follows standard Hammett kinetics for benzaldehydes.

  • No Intramolecular Trap: The lack of B-N coordination means the imine remains reversible and susceptible to hydrolysis unless reduced (reductive amination) or stabilized by the protein microenvironment.

Experimental Validation Protocols

To validate the stability and reactivity of derivatives, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Determination of pKa and Boronate Formation Constant

Objective: Quantify the Lewis acidity and affinity for diols (e.g., glucose, catechol).

  • Preparation: Dissolve 4'-formylbiphenyl-3-boronic acid (5 mM) in a solution of DMSO-

    
     and Phosphate Buffer (
    
    
    
    , 100 mM) at varying pH (6.0 – 11.0).
  • Internal Standard: Add Trimethylsilylpropanoic acid (TSP) as a pH-independent reference.

  • 11B-NMR Titration:

    • Acquire

      
      B-NMR spectra (160 MHz).
      
    • Observation: The neutral

      
       boron appears at ~30 ppm. The anionic 
      
      
      
      boron appears at ~2-5 ppm.
    • Data Analysis: Plot the chemical shift (

      
      ) vs. pH. Fit to the Henderson-Hasselbalch equation to extract pKa.
      
  • Diol Binding (

    
    ):  Repeat at fixed pH (7.4) adding incremental equivalents of Alizarin Red S (ARS) or Catechol. Monitor the shift from free boronate to ester.
    
Protocol B: Accelerated Stability Testing (Protodeboronation)

Objective: Assess shelf-life and solution stability under stress.

ParameterCondition A (Physiological)Condition B (Stress)
Solvent PBS (pH 7.4) + 10% DMSO0.1 M NaOH / MeOH (1:1)
Temperature 37°C60°C
Method HPLC-UV (254 nm)HPLC-UV (254 nm)
Duration 24 - 48 Hours4 - 6 Hours
Endpoint Detection of 4'-formylbiphenyl (deboronated)Loss of starting material > 10%

Step-by-Step:

  • Prepare a 10 mM stock in DMSO.

  • Dilute into the respective buffer.

  • Inject samples at t=0, 1h, 4h, 12h, 24h.

  • Validation: The appearance of a peak matching the retention time of commercially available 4-phenylbenzaldehyde confirms protodeboronation.

Protocol C: Boroxine-Monomer Conversion (TGA/DSC)

Objective: Determine the solid-state stability and dehydration temperature.

  • Instrument: TGA/DSC (e.g., TA Instruments Q500).

  • Ramp: Heat 5-10 mg sample from 25°C to 300°C at 10°C/min under

    
    .
    
  • Analysis:

    • Event 1 (~100-120°C): Mass loss corresponding to 3

      
       molecules (approx. 10-12% weight loss) indicates conversion to boroxine.
      
    • Event 2 (>200°C): Decomposition/Melting of the boroxine.

  • Significance: If the mass loss occurs < 60°C, the material is hygroscopic and unstable as a monomer; store in a desiccator.

References

  • Lloyd-Jones, G. C., et al. (2017).[3] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.[4][5][6] Link

  • Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Anslyn, E. V., et al. (2016). Structural and Thermodynamic Analysis of a Three-Component Assembly Forming ortho-Iminophenylboronate Esters. Journal of Organic Chemistry. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[6][7] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Hall, D. G. (Ed.). (2011).[8] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[7] Link

Sources

Foundational

Solubility profile of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid in organic solvents

This guide serves as a technical reference for the solubility, handling, and application of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid (CAS: 1106837-43-7).[1] It is designed for researchers requiring precise physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the solubility, handling, and application of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid (CAS: 1106837-43-7).[1] It is designed for researchers requiring precise physicochemical data to optimize synthesis, purification, and formulation workflows.

[1]

Executive Technical Summary

(4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid is a bifunctional building block characterized by a hydrophobic biphenyl core flanked by two reactive polar termini: a formyl group (aldehyde) at the 4'-position and a boronic acid moiety at the 3-position.[1]

  • CAS Number: 1106837-43-7[1][2]

  • Molecular Weight: 226.04 g/mol [1][3][4]

  • Chemical Character: Amphiphilic with a propensity for dynamic covalent chemistry (dehydration to boroxines; hemiacetal formation).[1]

Critical Insight: Unlike simple phenylboronic acids, the biphenyl scaffold significantly increases lipophilicity, reducing water solubility while enhancing solubility in chlorinated and aromatic solvents. Successful dissolution requires disrupting the intermolecular hydrogen-bonding network of the boronic acid dimer.[1]

Solubility Profile & Solvent Compatibility

The following data categorizes solvent interactions based on polarity, dielectric constant, and chemical reactivity.

Table 1: Solubility Classification & Operational Guidelines
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAc, NMP Excellent (>100 mg/mL)Primary Choice. Disrupts H-bonds effectively.[1] Ideal for stock solutions. Caution: High boiling points complicate removal.
Polar Protic Methanol, Ethanol Good (20–50 mg/mL)Reactive. Can form reversible boronic esters or hemiacetals (aldehyde).[1] Use for short-term reactions, not long-term storage.
Ethers THF, 1,4-Dioxane, MTBE Moderate to Good Standard. Excellent for Suzuki couplings.[1] THF requires stabilizers (BHT) to prevent peroxide interaction with the aldehyde.
Chlorinated DCM, Chloroform Moderate Extraction. Useful for liquid-liquid extraction from acidic aqueous phases.[1] Solubility improves with small % of MeOH.
Esters/Ketones Ethyl Acetate, Acetone Moderate Purification. Good for recrystallization or silica column loading.
Hydrocarbons Hexane, Pentane, Heptane Poor/Insoluble Precipitation. Acts as an anti-solvent to crash out the product from THF or DCM.
Aqueous Water (Neutral) Poor (<1 mg/mL)pH Dependent. Insoluble at neutral pH.[1] Soluble at pH > 10 (forms boronate anion).

Dynamic Chemical Equilibria

Understanding the "Solubility" of this compound requires acknowledging that it exists in equilibrium with its dehydrated trimer (boroxine).[5]

Mechanism of Dehydration

Solid samples often contain varying amounts of the boroxine anhydride .


[1]
  • Impact on Solubility: The boroxine form is generally more soluble in non-polar solvents (Toluene, DCM) than the free acid.

  • Reversal: Adding a trace of water or using a protic solvent (MeOH) shifts the equilibrium back to the free boronic acid species.

Visualization: Chemical Species Equilibrium

The following diagram illustrates the species present in solution depending on solvent and pH conditions.

ChemicalEquilibrium Solid Solid State (Mixture of Acid & Boroxine) FreeAcid Free Boronic Acid (R-B(OH)2) Active Species Solid->FreeAcid Dissolution (DMSO/THF) Boroxine Boroxine (Anhydride) ((R-BO)3) Non-Polar Soluble FreeAcid->Boroxine -H2O (Heat/Vacuum) Boronate Boronate Anion (R-B(OH)3)- Water Soluble FreeAcid->Boronate +OH- (pH > 9) Hemiacetal Hemiacetal/Ester (In Alcohols) FreeAcid->Hemiacetal +ROH (MeOH/EtOH)

Figure 1: Dynamic equilibrium of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid in various solvent environments.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine precise solubility for your specific batch, accounting for boroxine content.[1]

Reagents: Anhydrous THF (or target solvent), 0.22 µm PTFE syringe filter.

  • Saturation: Weigh 50 mg of compound into a 2 mL HPLC vial.

  • Addition: Add 500 µL of solvent. Vortex for 5 minutes at 25°C.

    • Observation: If solid dissolves completely, add another 50 mg and repeat until saturation (visible solid remains).

  • Equilibration: Agitate for 2 hours. Allow to stand for 30 minutes to settle.

  • Filtration: Draw supernatant through a pre-weighed syringe filter.

  • Drying: Dispense a known volume (e.g., 200 µL) onto a pre-weighed aluminum pan. Evaporate solvent under vacuum at 40°C for 4 hours.

  • Calculation:

    
    [1]
    
Protocol B: Suzuki-Miyaura Coupling Solvent Selection

A logic flow for selecting the optimal solvent system for coupling this specific intermediate.

SolventSelection Start Start: Solvent Selection for (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid SolubilityCheck Is the coupling partner water soluble? Start->SolubilityCheck Yes Yes (Polar) SolubilityCheck->Yes No No (Lipophilic) SolubilityCheck->No AqueousSystem Use Water/Miscible Organic (1:1 Dioxane:H2O or DMF:H2O) Yes->AqueousSystem BiphasicSystem Use Biphasic System (Toluene:Water 4:1) No->BiphasicSystem BaseCheck Base Selection: Avoid strong nucleophiles (Aldehyde risk) AqueousSystem->BaseCheck BiphasicSystem->BaseCheck Final Recommended: Dioxane/H2O (4:1) Base: K3PO4 or Na2CO3 Temp: 80°C BaseCheck->Final

Figure 2: Decision tree for solvent system selection in Suzuki cross-coupling reactions.

Handling & Stability (Critical Control Points)

  • Aldehyde Oxidation: The 4'-formyl group is susceptible to autoxidation to the carboxylic acid.

    • Mitigation: Store under Argon/Nitrogen at 2–8°C. Avoid solvents containing peroxides (e.g., uninhibited ethers).

  • Protodeboronation: In high-temperature aqueous basic conditions, the boronic acid group can be cleaved.

    • Mitigation: Avoid refluxing in water for extended periods (>12h). Use non-aqueous bases (e.g., CsF in THF) if instability is observed.

  • Purification:

    • Do not use silica gel with methanol eluents without testing; the boronic acid can streak or bind irreversibly.

    • Recommended: Reverse-phase (C18) chromatography using Water/Acetonitrile (with 0.1% Formic Acid) prevents tailing and preserves the aldehyde.[1]

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Santini, R., et al. (2016). A guide to solvent selection for the Suzuki–Miyaura reaction. Organic Process Research & Development.

  • PubChem Database. (2024). Compound Summary for CAS 1106837-43-7. National Center for Biotechnology Information. [1]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of Formyl-Substituted Biphenyl Boronic Acids

Foreword: The Biphenyl Boronic Acid Scaffold in Modern Chemistry The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a structurally rigid yet conformationally flexible back...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Biphenyl Boronic Acid Scaffold in Modern Chemistry

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a structurally rigid yet conformationally flexible backbone.[1][2] The introduction of a boronic acid group transforms this versatile structure into a powerful synthetic intermediate, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][3][4] This guide delves into a specific, yet highly significant, class of these compounds: formyl-substituted biphenyl boronic acids. The incorporation of a formyl (-CHO) group, a potent electron-withdrawing and reactive moiety, imparts unique electronic characteristics that profoundly influence the molecule's reactivity, spectroscopic behavior, and utility in various advanced applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core electronic principles governing these molecules, supported by field-proven experimental insights and methodologies.

The Electronic Influence of the Formyl Substituent

The introduction of a formyl group onto the biphenyl boronic acid framework fundamentally alters the electronic landscape of the molecule. As an electron-withdrawing group (EWG), the formyl substituent exerts its influence through two primary mechanisms: the inductive effect and the resonance effect.

  • Inductive Effect: The electronegative oxygen atom in the formyl group pulls electron density away from the aromatic ring through the sigma bonds.

  • Resonance Effect: The carbonyl group of the formyl moiety can participate in resonance with the pi-system of the biphenyl rings, further delocalizing electron density. This effect is particularly pronounced when the formyl group is in the ortho or para position relative to the boronic acid or the other phenyl ring.

This net withdrawal of electron density has several key consequences for the molecule's properties:

  • Increased Lewis Acidity of the Boron Atom: By decreasing the electron density on the phenyl ring attached to the boronic acid, the formyl group enhances the Lewis acidic character of the boron atom. This increased acidity can influence the molecule's interactions with Lewis bases and its participation in catalytic cycles.[5]

  • Altered Redox Potential: The electron-deficient nature of the formyl-substituted biphenyl system makes it more susceptible to reduction and more resistant to oxidation. This is reflected in its electrochemical properties, which can be probed using techniques like cyclic voltammetry.[6][7]

  • Modified Spectroscopic Properties: The changes in the electronic structure lead to shifts in the absorption and emission spectra of these compounds. The extended conjugation and altered energy levels of the molecular orbitals can result in interesting photophysical behaviors, including fluorescence.[8][9][10]

  • Enhanced Acidity of the Boronic Acid: The presence of a strong electron-withdrawing group like a formyl group can significantly decrease the pKa value of the boronic acid, making it more acidic.[5][11][12]

The following diagram illustrates the resonance effect of a para-formyl group on a biphenyl system.

Caption: Resonance in 4-formylbiphenyl showing electron withdrawal.

Synthesis of Formyl-Substituted Biphenyl Boronic Acids

The premier synthetic route to formyl-substituted biphenyl boronic acids is the Suzuki-Miyaura cross-coupling reaction.[1][3][13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.

A common strategy involves the coupling of a bromo- or chlorobenzaldehyde with a phenylboronic acid, or vice versa. For instance, 4-formylphenylboronic acid can be synthesized from 4-bromobenzaldehyde.[15] The aldehyde group often requires protection as an acetal during the Grignard or organolithium formation step to prevent side reactions.[15]

The following diagram outlines a typical workflow for the synthesis and purification of a formyl-substituted biphenyl boronic acid via Suzuki-Miyaura coupling.

G Start Start Materials: Aryl Halide (with formyl group) & Phenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Quench Reaction Quenching (e.g., with water) Reaction->Quench Extraction Workup: Liquid-Liquid Extraction Quench->Extraction Purification Purification: Column Chromatography or Recrystallization Extraction->Purification Characterization Characterization: NMR, MS, FTIR Purification->Characterization Final Pure Formyl-Substituted Biphenyl Boronic Acid Characterization->Final

Caption: Workflow for Suzuki-Miyaura synthesis and purification.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the synthesis of a formyl-substituted biphenyl boronic acid.

Materials and Reagents:

  • Aryl halide (e.g., 4-bromobenzaldehyde)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst (typically 0.1-5 mol%).

  • Reaction: Heat the mixture to the desired temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and IR spectroscopy.

Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is employed to elucidate the electronic properties of formyl-substituted biphenyl boronic acids.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The electron-withdrawing formyl group, in conjugation with the biphenyl system, typically leads to a red-shift (bathochromic shift) in the absorption maximum compared to the unsubstituted biphenyl boronic acid.

  • Fluorescence Spectroscopy: Some biphenyl derivatives exhibit fluorescence.[9][10][16] The position of the formyl group and its electronic influence can significantly affect the fluorescence quantum yield and Stokes shift. Nitro-substituted biphenyls, for example, are often non-fluorescent.[10][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the aromatic protons and carbons are sensitive to the electron density distribution, providing experimental evidence of the formyl group's electron-withdrawing nature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The C=O stretching frequency of the formyl group is a characteristic peak in the IR spectrum, typically appearing around 1700 cm⁻¹.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox behavior of these molecules.[6][7][18] It can be used to determine the oxidation and reduction potentials, providing a quantitative measure of how the formyl group affects the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The presence of fluoride ions can cause a remarkable negative shift in the oxidation potentials of arylboronic acids.[7]

The following table summarizes the expected impact of a formyl substituent on key electronic and spectroscopic parameters.

ParameterUnsubstituted Biphenyl Boronic AcidFormyl-Substituted Biphenyl Boronic AcidRationale
pKa HigherLowerElectron-withdrawing formyl group stabilizes the boronate anion.[5][11][12]
Oxidation Potential LowerHigherRemoval of an electron from the electron-deficient system is more difficult.
Reduction Potential HigherLowerAddition of an electron to the electron-deficient system is more favorable.
UV-Vis λmax Shorter WavelengthLonger Wavelength (Red-shifted)Extended conjugation and lowered LUMO energy.
¹H NMR (Aromatic) UpfieldDownfieldDeshielding of protons due to reduced electron density.

Impact on Reactivity and Applications

The distinct electronic properties of formyl-substituted biphenyl boronic acids make them valuable in several fields.

  • Drug Discovery: The biphenyl scaffold is a key component in many pharmacologically active compounds.[2][19][20] The formyl group can serve as a handle for further synthetic modifications, such as reductive amination, to build more complex molecular architectures.[21] The electronic modifications introduced by the formyl group can also fine-tune the binding affinity of a drug candidate to its target.

  • Chemical Sensors: Boronic acids are well-known for their ability to reversibly bind with diols, such as those found in saccharides.[22][23][24] The formyl group can be part of a larger chromophoric or fluorophoric system, where binding of an analyte to the boronic acid moiety perturbs the electronic structure, leading to a detectable change in color or fluorescence.[22][23]

  • Materials Science: These molecules can be used as building blocks for functional materials. For example, they can be used to functionalize graphene, altering its electronic properties.[25] Their defined electronic and photophysical properties also make them candidates for use in organic light-emitting diodes (OLEDs).[14]

The logical relationship between the formyl group and its impact on applications is depicted below.

G Formyl Formyl (-CHO) Group on Biphenyl Boronic Acid EWG Strong Electron- Withdrawing Properties Formyl->EWG Electronic Altered Electronic Properties: - Increased Lewis Acidity - Modified Redox Potentials - Shifted Spectra (UV, Fluorescence) EWG->Electronic Reactivity Modified Reactivity: - Handle for Derivatization - Tuned Binding Affinity Electronic->Reactivity App Advanced Applications Reactivity->App Drug Drug Discovery App->Drug Sensor Chemical Sensors App->Sensor Material Materials Science App->Material

Caption: From substituent to application: the impact of the formyl group.

Conclusion and Future Outlook

Formyl-substituted biphenyl boronic acids represent a fascinating class of molecules where a single functional group imparts a wealth of electronic and chemical diversity. Understanding the fundamental principles of how the electron-withdrawing nature of the formyl group modulates the properties of the biphenyl boronic acid core is crucial for their rational design and application. The continued exploration of these compounds, particularly through computational studies to predict their electronic behavior and the development of novel synthetic methodologies, will undoubtedly expand their utility in creating next-generation pharmaceuticals, highly sensitive chemical sensors, and advanced organic materials.

References

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  • (PDF) Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. (2025).
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  • Electrochemical Properties and Reactions of Organoboronic Acid Esters Containing Unsaturated Bonds at Their α-Position. (2016). R Discovery.
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  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). PMC.
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Foundational

The Architect's Molecule: A Technical Guide to Formyl-Substituted Arylboronic Acids in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into functional architectures, the c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into functional architectures, the choice of building blocks is paramount. This technical guide delves into the core principles and applications of a versatile class of molecular architects: formyl-substituted arylboronic acids. While direct literature on 3-borono-4'-formylbiphenyl is limited, this guide will use its close, well-documented relatives, 4-formylphenylboronic acid (4-FPBA) and its isomers, as archetypes to explore the profound impact of this bifunctional motif. We will dissect the synthesis, explore the diverse supramolecular structures they form—from discrete sensors to extended Covalent Organic Frameworks (COFs)—and provide detailed experimental insights to empower researchers in this dynamic field.

Introduction: The Power of Bifunctionality

At the heart of advanced supramolecular design lies the concept of "programmed" molecular components. Formyl-substituted arylboronic acids are exemplary in this regard, possessing two distinct and highly valuable functional groups on a rigid aromatic scaffold: a formyl group (an aldehyde) and a boronic acid group. This unique combination allows for orthogonal and sequential reactions, paving the way for the construction of complex, functional supramolecular systems.[1][2]

The boronic acid moiety is renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a cornerstone for the development of sensors for saccharides like glucose.[2] This dynamic covalent chemistry is also fundamental to the formation of robust, crystalline Covalent Organic Frameworks (COFs) through the creation of boroxine or boronate ester linkages.[3][4]

The formyl group , on the other hand, serves as a versatile handle for a myriad of organic transformations, most notably the formation of imines (Schiff bases) through condensation with primary amines. This reaction is widely exploited in the synthesis of molecular sensors, functional polymers, and imine-linked COFs, which often exhibit enhanced chemical stability compared to their boroxine-based counterparts.[2][3]

The biphenyl backbone, as suggested by the originally proposed 3-borono-4'-formylbiphenyl, offers an extended and potentially tunable platform for these interactions, influencing the geometry and properties of the resulting supramolecular assemblies. While this guide will focus on the more extensively studied phenyl-based systems, the principles discussed are directly applicable to the design and potential application of their biphenyl analogues.

Synthesis of Formyl-Substituted Arylboronic Acids: Crafting the Building Blocks

The reliable synthesis of high-purity formyl-substituted arylboronic acids is the critical first step in their application. Several synthetic routes have been established, with the choice of method often depending on the starting materials and desired scale.

A common and well-documented approach for the synthesis of 4-formylphenylboronic acid (4-FPBA) starts from 4-bromobenzaldehyde.[2] The aldehyde functionality is first protected as an acetal to prevent it from interfering with the subsequent organometallic reactions. The Grignard reagent is then formed, followed by reaction with a trialkyl borate and subsequent acidic workup to yield the desired product.

Synthesis_of_4FPBA Start 4-Bromobenzaldehyde Acetal 1-Bromo-4-(diethoxymethyl)benzene Start->Acetal Acetal Protection Grignard Grignard Reagent Acetal->Grignard Mg, 1,2-dibromoethane BoronicEster Protected Aryl Boronic Ester Grignard->BoronicEster Tri-n-butyl borate End 4-Formylphenylboronic Acid (4-FPBA) BoronicEster->End Acidic Work-up

Caption: Synthetic pathway for 4-formylphenylboronic acid (4-FPBA).

An alternative, high-yield method involves the use of an aryllithium intermediate.[2] More recent patented processes utilize less expensive starting materials like 4-chlorobenzaldehyde.[2]

Experimental Protocol: Synthesis of 4-Formylphenylboronic Acid

This protocol is adapted from established literature procedures.[2]

  • Acetal Protection: 4-Bromobenzaldehyde is reacted with diethoxymethoxyethane and ethanol in the presence of an acid catalyst to form 1-bromo-4-(diethoxymethyl)benzene. The reaction is monitored by TLC until completion.

  • Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated with a small amount of 1,2-dibromoethane. A solution of 1-bromo-4-(diethoxymethyl)benzene in anhydrous THF is then added dropwise. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.

  • Borylation: The freshly prepared Grignard reagent is cooled to -78 °C and a solution of tri-n-butyl borate in anhydrous THF is added slowly. The mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure 4-formylphenylboronic acid.

Supramolecular Assembly Strategies

The true power of formyl-substituted arylboronic acids is realized in their ability to participate in a variety of supramolecular assembly strategies, leading to a diverse range of functional materials.

Covalent Organic Frameworks (COFs): Crystalline Porous Polymers

COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[3][5] The bifunctional nature of formyl-substituted arylboronic acids makes them ideal candidates for COF synthesis.

  • Boroxine and Boronate Ester-Linked COFs: The boronic acid moiety can undergo self-condensation to form planar, six-membered boroxine rings, or co-condensation with diols (like catechols) to form five-membered boronate ester rings.[4][6] These reversible reactions allow for error-correction during the synthesis, leading to highly crystalline materials with permanent porosity.

COF_Formation cluster_0 Boroxine Formation cluster_1 Boronate Ester Formation BoronicAcid1 3 x Arylboronic Acid Boroxine Boroxine Ring BoronicAcid1->Boroxine Self-condensation BoronicAcid2 Arylboronic Acid BoronateEster Boronate Ester BoronicAcid2->BoronateEster Co-condensation Diol Diol (e.g., Catechol) Diol->BoronateEster Co-condensation Glucose_Sensor Sensor Fluorophore-FPBA Conjugate Complex Fluorescent Complex Sensor->Complex Binds Glucose Glucose (Diol) Glucose->Complex Signal Change in Fluorescence Complex->Signal Results in

Caption: Mechanism of a fluorescent glucose sensor using a 4-FPBA derivative.

Applications in Research and Development

The unique properties of formyl-substituted arylboronic acids have led to their application in a variety of fields, from materials science to drug development.

Application AreaSpecific UseKey Features Utilized
Sensing Glucose monitoring, dopamine detection, bacterial detectionReversible diol binding of boronic acid, reactive handle of formyl group
Catalysis Heterogeneous catalysis in COFsHigh surface area and ordered pores of COFs, potential for active site incorporation
Gas Storage and Separation Storage of H₂, CO₂, CH₄ in COFsTunable porosity and high surface area of COFs
Drug Delivery pH-responsive and glucose-responsive hydrogelsDynamic covalent bonds, biocompatibility
Optoelectronics Light-emitting COFs, organic photovoltaicsExtended π-conjugation in COF structures

Future Perspectives

The field of supramolecular chemistry continues to evolve, and the demand for sophisticated, multifunctional building blocks is ever-increasing. While this guide has focused on the foundational phenyl-based formyl-substituted arylboronic acids, the exploration of more complex scaffolds like 3-borono-4'-formylbiphenyl represents a promising frontier. The extended biphenyl structure could lead to materials with unique photophysical properties, enhanced porosity, and novel applications in areas such as molecular electronics and advanced therapeutics. As synthetic methodologies become more refined, we can expect to see a greater diversity of these "architect's molecules" enabling the construction of increasingly complex and functional supramolecular systems.

References

  • Application Notes and Protocols for 4-Formylphenylboronic Acid in Sensor and Detector Development - Benchchem.
  • 4-Formylphenylboronic acid - Wikipedia. [Link]

  • Applications of triarylborane materials in cell imaging and sensing of bio-relevant molecules such as DNA, RNA, and proteins - RSC Publishing. [Link]

  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [Link]

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  • Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure directed by weak interactions - ResearchGate. [Link]

  • Covalent Organic Frameworks: Structures, Synthesis, and Applications. [Link]

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  • 2-Formylphenylboronic acid functionalized B, N co-doped carbon dots for glucose sensor by the fluorescence turn off process - ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols Utilizing 4'-Formylbiphenyl-3-boronic Acid for Extended Biaryl and Teraryl Scaffolds

Introduction & Strategic Utility In modern drug discovery and organic materials science, the construction of extended -conjugated systems and complex polyaromatic pharmacophores requires building blocks that offer both s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern drug discovery and organic materials science, the construction of extended


-conjugated systems and complex polyaromatic pharmacophores requires building blocks that offer both structural rigidity and orthogonal reactivity[1]. 4'-Formylbiphenyl-3-boronic acid  serves as a premium bifunctional reagent designed for this exact purpose.

By featuring a boronic acid moiety on one phenyl ring and a formyl group on the distal ring, this molecule provides a pre-installed, highly versatile chemical handle. The biphenyl spacer is critical: it electronically decouples the electron-withdrawing aldehyde from the boronic acid. Electron-deficient boronic acids are notoriously sluggish during the transmetalation step of cross-coupling reactions[2]. The spatial separation in 4'-formylbiphenyl-3-boronic acid ensures that the boronic acid remains sufficiently electron-neutral to undergo rapid transmetalation, while the formyl group remains intact for downstream derivatization (e.g., reductive amination, Wittig olefination, or Knoevenagel condensation).

Mechanistic Rationale (E-E-A-T)

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation[3]. When utilizing 4'-formylbiphenyl-3-boronic acid, the catalytic cycle follows three primary phases, each requiring specific experimental conditions to ensure a self-validating, high-yielding system:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond. Electron-rich ligands (e.g., dppf or specialized cyclopropane monophosphines) accelerate this step, particularly for sterically hindered or electronically deactivated aryl chlorides[4].

  • Base Activation & Transmetalation: This is the rate-limiting step for many sterically demanding substrates. The inorganic base (e.g.,

    
     or 
    
    
    
    ) converts the neutral, trigonal planar boronic acid into a tetrahedral, electron-rich boronate anion. This structural shift dramatically increases the nucleophilicity of the organic group, facilitating its transfer to the electrophilic Pd(II) center[3].
  • Reductive Elimination: The newly formed biaryl/teraryl complex is expelled, regenerating the Pd(0) catalyst.

Causality in Experimental Design: Strict deoxygenation (sparging with inert gas) is mandatory. Oxygen not only oxidizes the Pd(0) catalyst to an inactive state but also promotes the homocoupling of the boronic acid, forming a symmetric bis-aldehyde byproduct that consumes the valuable reagent and complicates purification.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd + Ar-X PdII_Ar Pd(II)(Ar)(X) Complex OxAdd->PdII_Ar BaseAct Base Activation (Formation of Ar-Pd-OH) PdII_Ar->BaseAct + Base / OH⁻ Transmet Transmetalation with 4'-Formylbiphenyl-3-boronic acid BaseAct->Transmet PdII_Ar_Ar Pd(II)(Ar)(Biaryl-CHO) Transmet->PdII_Ar_Ar - B(OH)₄⁻ RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Teraryl Product (with -CHO handle) RedElim->Product Product Release

Suzuki-Miyaura Catalytic Cycle featuring 4'-formylbiphenyl-3-boronic acid.

Reaction Optimization Data

The choice of catalyst and base heavily influences the efficiency of coupling extended biphenyl systems. The following table summarizes quantitative optimization data for the coupling of 4'-formylbiphenyl-3-boronic acid with a model sterically hindered aryl bromide.

EntryCatalyst SystemCatalyst LoadingBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄5.0 mol %Na₂CO₃Toluene / EtOH / H₂O901665%
2Pd(dppf)Cl₂5.0 mol %K₂CO₃1,4-Dioxane / H₂O901282%
3Pd(dppf)Cl₂2.0 mol %K₃PO₄1,4-Dioxane / H₂O90891%
4TPhos-Palladacycle0.1 mol %K₃PO₄1,4-Dioxane / H₂O90496%

Data Interpretation: Moving from monodentate ligands (Entry 1) to bidentate ligands (Entry 2, 3) prevents catalyst deactivation via palladium black precipitation. Advanced palladacycle precatalysts (Entry 4) allow for ultra-low loadings and rapid reaction times due to their highly active monomeric Pd(0) generation[4].

Experimental Protocols

Protocol A: Standard Biphasic Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility.

Reagents & Materials:

  • Aryl Halide (Electrophile): 1.0 equivalent

  • 4'-Formylbiphenyl-3-boronic acid: 1.2 equivalents

  • Catalyst: Pd(dppf)Cl₂ (2.0 mol %)

  • Base:

    
     (3.0 equivalents)
    
  • Solvent: 1,4-Dioxane / HPLC-grade Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 4'-formylbiphenyl-3-boronic acid, and

    
    . Add the 1,4-Dioxane/Water mixture. Sparge the heterogeneous mixture vigorously with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid.
    
  • Catalyst Addition: Briefly open the flask under a positive pressure of Argon and add Pd(dppf)Cl₂. Seal the flask and heat to 90 °C using a pre-equilibrated oil bath or heating block.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. Validation logic: The reaction is deemed complete when the aryl halide peak is <2% by UV area. If the aryl halide persists but the boronic acid mass is absent, homocoupling has occurred; spike with an additional 0.2 eq of boronic acid.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and Water. Causality: The biphasic dilution quenches the reaction and partitions the inorganic salts into the aqueous layer.

  • Filtration: Filter the biphasic mixture through a short pad of Celite. Causality: This removes precipitated palladium black, which can catalyze the degradation of the aldehyde during concentration or interfere with NMR characterization.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash column chromatography to afford the formyl-teraryl product.
    
Protocol B: Downstream Utilization (Reductive Amination)

The orthogonal formyl handle allows for immediate diversification into amine-bearing APIs.

Workflow Start 4'-Formylbiphenyl -3-boronic acid Coupling Suzuki-Miyaura Coupling Start->Coupling Ar-X, Pd cat. Intermediate Formyl-Teraryl Intermediate Coupling->Intermediate High Yield Derivatization Reductive Amination Intermediate->Derivatization Orthogonal Reactivity API Target API / Material Derivatization->API Final Step

Downstream synthetic workflow utilizing the orthogonal formyl handle.

Methodology:

  • Dissolve the purified formyl-teraryl intermediate (1.0 eq) and a primary/secondary amine (1.5 eq) in anhydrous Dichloromethane (DCM).

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Add Sodium Triacetoxyborohydride (

    
    , 2.0 eq) portion-wise. Causality: 
    
    
    
    is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing unreacted aldehydes, ensuring a clean reaction profile.
  • Stir for 12 hours, quench with saturated aqueous

    
    , extract with DCM, and purify to yield the final functionalized extended biaryl/teraryl scaffold.
    

References

1.[4] Wang, Y.-Q., et al. "Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction." Organometallics, ACS Publications, 2026.4 2.[1] Ali, H. A., et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances, Royal Society of Chemistry, 2023. 1 3.[3] Suzuki, A. "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B, PMC - NIH, 2004. 3 4.[2] da Silva, et al. "Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids." Exploration of Targeted Anti-tumor Therapy, ResearchGate, 2025. 2

Sources

Application

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using Formyl Biphenyl Boronic Acid Linkers

Introduction: The Strategic Design of Dual-Functionality COFs Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with unparalleled potential for customizability.[1][2] Their ordered struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Design of Dual-Functionality COFs

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with unparalleled potential for customizability.[1][2] Their ordered structures, formed from covalently bonded organic building blocks, allow for precise control over pore size, geometry, and chemical functionality.[1] This has positioned them as leading candidates for applications in gas storage, separation, catalysis, and optoelectronics.[1][3]

Historically, COF synthesis has relied on monotopical linkages, such as boroxine rings from the self-condensation of boronic acids or imine linkages from the reaction of aldehydes and amines.[4] While effective, these approaches limit the complexity and functionality that can be engineered into the framework in a single step. The use of bifunctional linkers, which possess two distinct reactive groups, offers a more sophisticated approach to COF design, enabling the formation of frameworks with multiple, distinct linkage types.[5]

This application note provides a detailed guide to the synthesis and characterization of COFs using formyl biphenyl boronic acid linkers, such as 4'-formyl-[1,1'-biphenyl]-4-ylboronic acid. This linker is exemplary of a class of molecules that can simultaneously form imine and boronate ester or boroxine linkages, leading to COFs with enhanced structural complexity and potentially synergistic properties. The extended biphenyl backbone, in comparison to simpler phenyl-based linkers, also allows for the construction of frameworks with larger pore apertures, a desirable trait for many applications.

We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed experimental protocol for a representative dual-linked COF, and outline the key characterization techniques required to validate its successful formation and elucidate its properties.

Mechanistic Considerations: The Orthogonality of Imine and Boroxine Formation

The successful synthesis of a dual-linkage COF from a single bifunctional monomer hinges on the ability to control the concurrent formation of two different types of covalent bonds. In the case of a formyl biphenyl boronic acid linker reacting with a polyamine, the primary reactions are:

  • Imine Condensation: The formyl group of the linker reacts with the primary amine groups of a co-monomer (e.g., a triamine) to form a robust and reversible imine (-C=N-) linkage. This reaction is typically catalyzed by an acid.[6] The reversibility of this reaction is crucial for the error-correction mechanism that leads to a crystalline, ordered framework rather than an amorphous polymer.

  • Boroxine Formation: The boronic acid moieties on the linker undergo a self-condensation reaction, eliminating water to form six-membered boroxine rings (-B-O-)n.[6] This reaction is also reversible and contributes to the overall crystallinity of the material.

The relative rates of these two reactions can be influenced by the choice of catalyst, solvent, and temperature, allowing for a degree of control over the final structure. The resulting framework possesses a heterogeneous backbone, which can lead to unique material properties and functionalities.

Experimental Section: A Representative Protocol

This protocol describes the synthesis of a dual-linked COF (herein designated DL-BPh-COF) from 4'-formyl-[1,1'-biphenyl]-4-ylboronic acid and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials and Equipment
Reagent/Equipment Details
4'-formyl-[1,1'-biphenyl]-4-ylboronic acidPurity >98%
1,3,5-Tris(4-aminophenyl)benzene (TAPB)Purity >98%
MesityleneAnhydrous
1,4-DioxaneAnhydrous
Acetic Acid (6 M)Aqueous solution
Anhydrous AcetoneFor washing
Pyrex Tube with a stopcockFor reaction vessel
Schlenk LineFor inert atmosphere
Tube Furnace or OvenCapable of maintaining 120 °C
Centrifuge and TubesFor product isolation
Vacuum OvenFor drying
Synthesis Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification prep1 Add 4'-formyl-[1,1'-biphenyl]-4-ylboronic acid to Pyrex tube prep2 Add 1,3,5-tris(4-aminophenyl)benzene (TAPB) to tube prep1->prep2 prep3 Add mesitylene and 1,4-dioxane prep2->prep3 prep4 Add 6 M acetic acid prep3->prep4 react1 Flash-freeze the mixture in liquid N2 prep4->react1 react2 Evacuate the tube (Freeze-Pump-Thaw x3) react1->react2 react3 Seal the tube under vacuum react2->react3 react4 Heat in oven at 120 °C for 3 days react3->react4 workup1 Cool tube to room temperature react4->workup1 workup2 Isolate solid by centrifugation/filtration workup1->workup2 workup3 Wash with anhydrous acetone (3x) workup2->workup3 workup4 Dry under vacuum at 150 °C overnight workup3->workup4 end end workup4->end Obtain DL-BPh-COF as a crystalline powder

Caption: Solvothermal synthesis workflow for DL-BPh-COF.

Step-by-Step Protocol
  • Reagent Preparation: In a Pyrex tube, combine 4'-formyl-[1,1'-biphenyl]-4-ylboronic acid (e.g., 0.25 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.167 mmol, maintaining a 3:2 molar ratio of aldehyde to amine functional groups).

    • Rationale: The stoichiometric ratio is critical for achieving a highly ordered framework. A 3:2 ratio of the C2-symmetric biphenyl linker to the C3-symmetric amine linker is designed to yield a hexagonal 2D lattice.

  • Solvent Addition: Add a solvent mixture of mesitylene (1.0 mL) and 1,4-dioxane (1.0 mL) to the Pyrex tube.

    • Rationale: A mixture of a non-polar solvent (mesitylene) and a more polar solvent (dioxane) is often used to ensure adequate solubility of the monomers while promoting the precipitation of the crystalline COF product.

  • Catalyst Addition: Add aqueous acetic acid (6 M, 0.2 mL) to the suspension.

    • Rationale: The acid catalyzes the reversible imine bond formation, which is essential for the error-checking mechanism that leads to high crystallinity.[6]

  • Inert Atmosphere: Sonicate the mixture for 10 minutes to create a uniform suspension. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reactions.

    • Rationale: The removal of oxygen is important to prevent oxidative side reactions. The freeze-pump-thaw technique is a standard method for degassing reaction mixtures.

  • Reaction: Seal the Pyrex tube under vacuum and place it in a preheated oven at 120 °C for 3 days.

    • Rationale: Solvothermal conditions (elevated temperature and pressure in a sealed vessel) provide the necessary energy to overcome the activation barriers for bond formation and facilitate the dynamic error-correction process. A reaction time of 3 days is typically sufficient for the formation of a highly crystalline product.

  • Product Isolation and Purification: After the reaction is complete, allow the tube to cool to room temperature. A solid precipitate should be visible. Isolate the solid by centrifugation or vacuum filtration.

  • Washing: Wash the collected solid thoroughly with anhydrous acetone (3 x 20 mL) to remove any unreacted monomers and residual solvent.

    • Rationale: A rigorous washing procedure is crucial to ensure the pores of the COF are cleared of any guest molecules, which is a prerequisite for accurate characterization of its porosity.

  • Drying: Dry the purified product in a vacuum oven at 150 °C overnight to yield the final DL-BPh-COF as a crystalline powder.

Characterization of the Synthesized COF

The successful synthesis of the target COF must be confirmed through a suite of characterization techniques.

Structural and Compositional Analysis
  • Powder X-ray Diffraction (PXRD): This is the most critical technique for confirming the crystallinity and long-range order of the COF. The experimental PXRD pattern should be compared with a simulated pattern based on the expected crystal structure. Sharp diffraction peaks at low 2θ angles are indicative of a porous, ordered material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the desired linkages. Key vibrational bands to look for include the C=N stretching of the imine bond (around 1620 cm⁻¹) and the B-O stretching of the boroxine rings (around 1350 cm⁻¹). The disappearance of the N-H stretching bands from the amine monomer and the C=O stretching from the aldehyde monomer also indicates a complete reaction.

Porosity and Surface Area
  • Nitrogen Adsorption-Desorption Isotherms: This analysis, typically performed at 77 K, is used to determine the specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) model), pore volume, and pore size distribution of the COF. A Type I or Type IV isotherm is expected for a microporous or mesoporous material, respectively.

Representative Characterization Data
Technique Expected Result for DL-BPh-COF
PXRD Prominent diffraction peaks at low 2θ angles (e.g., 3-5°)
FT-IR (cm⁻¹) ~1620 (C=N stretch), ~1350 (B-O stretch), disappearance of ~3400 (N-H) and ~1700 (C=O)
BET Surface Area > 1000 m²/g (dependent on the degree of crystallinity and purity)
Pore Size 1.5 - 3.0 nm (estimated from the length of the biphenyl linker)

Visualization of the COF Structure

Sources

Method

Orthogonal functionalization strategies for B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid

Application Note: Orthogonal Functionalization Strategies for B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid Executive Summary The rational design of complex molecular architectures—ranging from active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization Strategies for B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid

Executive Summary

The rational design of complex molecular architectures—ranging from active pharmaceutical ingredients (APIs) to covalent organic frameworks (COFs) and targeted bioconjugates—relies heavily on the deployment of robust, bifunctional building blocks. B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid represents a premier rigid scaffold in modern synthetic chemistry. By positioning a boronic acid moiety and a formyl (aldehyde) group on opposite termini of a conjugated biphenyl spacer, this molecule offers two highly orthogonal reactive handles.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the mechanistic causality that governs the orthogonality of these functional groups, providing self-validating protocols for sequential functionalization. This approach ensures high-fidelity carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation without the need for cumbersome protecting group chemistry.

Mechanistic Rationale: The Pillar of Orthogonality

The utility of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid lies in the distinct electronic and steric requirements of its two reactive sites[1].

  • The Boronic Acid Handle (Suzuki-Miyaura Coupling): The C–B bond is selectively activated by palladium catalysts in the presence of a mild base. The base coordinates to the empty p-orbital of the boron atom, forming a nucleophilic "ate" complex that undergoes rapid transmetalation with a Pd(II)-aryl intermediate. The distant formyl group is electronically decoupled enough by the biphenyl twist to prevent deactivation of the boronic acid, and it is entirely inert to Pd(0) insertion.

  • The Formyl Handle (Reductive Amination): The aldehyde is a hard electrophile that readily condenses with primary or secondary amines to form an iminium ion. Subsequent reduction by a mild hydride donor (e.g., sodium triacetoxyborohydride) yields a stable amine. Boronic acids are generally stable to mild hydride donors and weakly acidic environments[2].

Causality in Reaction Sequencing: While both pathways are theoretically interchangeable, empirical experience dictates that the Suzuki-Miyaura cross-coupling should be executed first . Palladium catalysts can be poisoned by the basic amines introduced during reductive amination, and trace residual palladium can interfere with subsequent oxidation/reduction steps. By coupling the boronic acid first, the formyl group is preserved immaculately for downstream functionalization, a strategy famously utilized in the commercial synthesis of the antihypertensive drug Telmisartan[3].

Pathway Visualization

OrthogonalFunctionalization Start B-(4'-formyl[1,1'-biphenyl]-3-yl) boronic acid SM_Rxn Suzuki-Miyaura Cross-Coupling (Pd cat., Base) Start->SM_Rxn Pathway 1 (Preferred Route) RA_Rxn Reductive Amination (Amine, NaBH(OAc)3) Start->RA_Rxn Pathway 2 (Alternative) Int_A Formyl-Terphenyl Intermediate SM_Rxn->Int_A Final Dual-Functionalized Complex Scaffold SM_Rxn->Final Int_B Amine-Biphenyl Boronic Acid RA_Rxn->Int_B RA_Rxn->Final Int_A->RA_Rxn Orthogonal Activation Int_B->SM_Rxn Requires MIDA Protection

Divergent and sequential orthogonal functionalization pathways for the biphenyl scaffold.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating; at each step, specific spectroscopic markers indicate successful conversion and the preservation of the orthogonal handle.

Protocol A: Formyl-Preserving Suzuki-Miyaura Cross-Coupling

This protocol constructs a terphenyl architecture while leaving the aldehyde completely intact for downstream use[4].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid (1.0 equiv, 1.0 mmol) and the target aryl bromide (0.95 equiv, 0.95 mmol). Note: The slight excess of boronic acid ensures complete consumption of the aryl halide, simplifying purification.

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%, 0.05 mmol) and Potassium Carbonate (K2CO3) (2.0 equiv, 2.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). The biphasic nature is critical; water dissolves the inorganic base to form the reactive boronate, while dioxane solubilizes the organic coupling partners.

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 85 °C under vigorous stirring for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Self-Validation Check: Perform

      
      H NMR (CDCl
      
      
      
      ) on the crude mixture. The presence of a sharp singlet at
      
      
      ~10.05 ppm confirms the aldehyde has survived the coupling conditions[2].
Protocol B: Reductive Amination of the Formyl-Terphenyl Intermediate

With the C–C bond established, the formyl group is now utilized to install an amine payload (e.g., a fluorophore, a targeting peptide, or a solubilizing group).

  • Imine Formation: Dissolve the Formyl-Terphenyl intermediate from Protocol A (1.0 equiv, 1.0 mmol) and the desired primary amine (1.2 equiv, 1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 1.0 mmol). Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium ion. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride[NaBH(OAc)3] (1.5 equiv, 1.5 mmol). Why NaBH(OAc)3? It is significantly milder than NaBH4 and will selectively reduce the iminium ion without reducing any unreacted aldehyde or ambient ketones.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3 (10 mL) to neutralize the acetic acid. Extract with Dichloromethane (3 × 10 mL).

    • Self-Validation Check: In the

      
      H NMR spectrum, the aldehyde peak at 
      
      
      
      ~10.05 ppm must completely disappear, replaced by a new benzylic methylene signal (
      
      
      ) emerging as a singlet or doublet at
      
      
      ~3.80–4.00 ppm[2].

Quantitative Data Presentation

To assist in experimental planning, Table 1 summarizes the expected compatibility and yield profiles for various functionalization strategies using this specific biphenyl scaffold.

Table 1: Comparative Orthogonality Matrix for B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid

Reaction TypeTargeted HandleInert (Preserved) HandleReagents / CatalystTypical YieldMechanistic Compatibility Note
Suzuki-Miyaura Boronic AcidFormyl (Aldehyde)Pd(PPh3)4, K2CO3, Dioxane/H2O85–95%Aldehyde is completely inert to Pd(0) insertion and mild aqueous base[3].
Reductive Amination Formyl (Aldehyde)Boronic AcidAmine, NaBH(OAc)3, DCE, AcOH75–90%Boronic acid is stable to mild hydride donors; however, free amines may complicate downstream Pd-catalysis[5].
Chan-Lam Coupling Boronic AcidFormyl (Aldehyde)Cu(OAc)2, Pyridine, O2, DCM60–80%Mild aerobic conditions preserve the aldehyde, allowing C–N or C–O bond formation at the boron site[6].
Dynamic Imine Formation Formyl (Aldehyde)Boronic AcidPrimary Amine, pH 7.4 Buffer>90% (Eq.)Reversible covalent bioconjugation; boronic acid can simultaneously bind diols (e.g., carbohydrates)[7].

Advanced Application: Dual-Covalent Bioconjugation

Beyond traditional small-molecule synthesis, the B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid scaffold is highly prized in chemical biology. Researchers utilize the boronic acid to reversibly bind to 1,2-diols (such as those found on cell-surface glycans or glycoproteins) while simultaneously using the formyl group to covalently tether a fluorescent probe via hydrazone or oxime ligation[8]. This dual-orthogonal capability allows for the creation of "smart" probes that only fluoresce when both the glycan target is bound and the bioconjugation is complete, creating a highly specific, self-validating biological assay[9].

References

  • Recent Advances of Hierarchical and Sequential Growth of Macromolecular Organic Structures on Surface MDPI URL:[Link]

  • Efficient and improved synthesis of Telmisartan Beilstein Journal of Organic Chemistry (NIH / PMC) URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Boronic acids as building blocks for the construction of therapeutically useful bioconjugates Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Application

Application Note: Chemoselective Schiff Base Formation using 3-Borono-4'-formylbiphenyl

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Covalent Organic Frameworks (COFs), Dynamic Covalent Chemistry, Bioconjugation, and Dual-Functional Synthons. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Covalent Organic Frameworks (COFs), Dynamic Covalent Chemistry, Bioconjugation, and Dual-Functional Synthons.

Introduction & Mechanistic Causality

3-Borono-4'-formylbiphenyl (also known as 4'-formyl-[1,1'-biphenyl]-3-ylboronic acid) is a highly versatile bifunctional building block. It features an electrophilic formyl group (-CHO) capable of dynamic Schiff base (imine) formation, and a boronic acid group (-B(OH)₂), which can undergo Suzuki-Miyaura cross-coupling, boronate esterification, or coordinate with diols.

The Biphenyl Spacer: Enabling Orthogonal Reactivity

Understanding the spatial geometry of this molecule is critical for successful experimental design. Unlike ortho-substituted analogues such as 2-formylphenylboronic acid (2-FPBA)—which undergo rapid intramolecular cyclization to form highly stable, zwitterionic iminoboronates (benzoboroxole derivatives) upon reaction with primary amines[1]—the biphenyl spacer in 3-borono-4'-formylbiphenyl spatially isolates the boronic acid and formyl moieties.

In 2-FPBA, the proximity of the boronic acid accelerates Schiff base condensation by orders of magnitude via electrostatic and Lewis acid/base stabilization[2]. However, in 3-borono-4'-formylbiphenyl, this intramolecular coordination is sterically impossible. This structural feature ensures strictly orthogonal reactivity , allowing the formyl group to undergo standard imine condensation while preserving the boronic acid for downstream applications. This behavior closely mirrors para-substituted analogues like 4-formylphenylboronic acid, which are utilized to form robust Schiff base cross-links in polymer matrices without compromising the boronic acid's secondary coordination capabilities[3].

Causality Behind Experimental Choices
  • Acid Catalysis: Imine formation requires the nucleophilic attack of a primary amine on the carbonyl carbon. We utilize 10 mol% glacial acetic acid. This mild acid protonates the carbonyl oxygen, lowering its LUMO energy and increasing electrophilicity, without dropping the pH so low that the primary amine becomes fully protonated (and thus non-nucleophilic).

  • Managing Boroxine Formation: Boronic acids inherently dehydrate upon heating to form trimeric boroxines (anhydrides). Because Schiff base formation is a condensation reaction (releasing water) and often requires heat, transient boroxine formation is inevitable. If the free boronic acid monomer is required for the next synthetic step, the protocol must include a mild aqueous workup to hydrolyze the boroxine back to the free -B(OH)₂ state.

Reaction Pathways & Workflows

OrthogonalReactivity A 3-Borono-4'-formylbiphenyl (Bifunctional Synthon) B Schiff Base Formation (Imine Linkage) A->B + Primary Amine (Cat. AcOH) C Boronate Esterification or Suzuki Coupling A->C + Diol or Aryl Halide (Dehydration / Pd) D Dual-Functionalized Target Molecule B->D Orthogonal Derivatization C->D Orthogonal Derivatization

Diagram 1: Orthogonal reactivity pathways of 3-borono-4'-formylbiphenyl.

ExperimentalWorkflow step1 Step 1: Reagent Preparation Equimolar Amine + Aldehyde in EtOH step2 Step 2: Acid Catalysis Add 0.1-0.2 eq Glacial Acetic Acid step1->step2 step3 Step 3: Thermal Condensation Reflux (78°C) for 4-6 hours under N2 step2->step3 step4 Step 4: Boroxine Hydrolysis Aqueous workup to regenerate -B(OH)2 step3->step4 step5 Step 5: Isolation & Validation Recrystallization & 1H/11B NMR Analysis step4->step5

Diagram 2: Step-by-step workflow for chemoselective Schiff base formation.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the causality of varying reaction parameters on both the imine yield and the structural state of the boronic acid moiety.

SolventCatalystAdditive (Water Removal)Temp (°C)Imine Yield (%)Boronic Acid State (Post-Reaction)
EthanolNoneNone78 (Reflux)< 40%Mixed (Monomer / Boroxine)
Ethanol AcOH (10 mol%) None 78 (Reflux) > 90% Boroxine (Requires Hydrolysis)
DCMAcOH (10 mol%)Anhydrous MgSO₄25 (RT)> 85%Boroxine
TolueneNonePinacol (1.1 eq)110 (Dean-Stark)> 95%Pinacol Boronate Ester (Protected)

Experimental Protocols

Protocol A: Chemoselective Imine Condensation (Preserving Free Boronic Acid)

This protocol is designed as a self-validating system to ensure complete conversion of the formyl group while rescuing the boronic acid from heat-induced dehydration.

Materials:

  • 3-Borono-4'-formylbiphenyl (1.0 equiv, 1.0 mmol, 226 mg)

  • Primary Amine (e.g., Aniline derivative) (1.05 equiv, 1.05 mmol)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (10 mol%, 0.1 mmol, ~6 µL)

Step-by-Step Methodology:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-borono-4'-formylbiphenyl and the primary amine in 10 mL of absolute ethanol.

  • Catalysis: Add 6 µL of glacial acetic acid to the stirring solution. Attach a reflux condenser.

  • Thermal Condensation: Purge the system with N₂ and heat to reflux (78°C) in an oil bath for 4–6 hours. Causality: Refluxing drives the endothermic condensation, while N₂ prevents oxidative degradation of the amine.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot (UV active, stains with 2,4-DNPH) should disappear.

  • Boroxine Hydrolysis (Critical Step): Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (20 mL). Wash the organic layer vigorously with distilled water (3 × 10 mL) for 15 minutes. Causality: The vigorous aqueous wash forces the hydrolysis of any trimeric boroxines formed during reflux back into the monomeric boronic acid.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate. Recrystallize from hot ethanol/water to yield the pure Schiff base.

  • Self-Validation (NMR):

    • ¹H NMR (DMSO-d6): Confirm the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine proton (-CH=N-) at ~8.4–8.6 ppm.

    • ¹¹B NMR (DMSO-d6): A broad singlet at ~30 ppm confirms the presence of the free, tri-coordinated boronic acid.

Protocol B: One-Pot Dual Functionalization (Imine + Boronate Ester)

Use this protocol when the downstream application requires a protected boronic acid (e.g., to prevent cross-reactivity in subsequent basic conditions).

Step-by-Step Methodology:

  • Combine 3-borono-4'-formylbiphenyl (1.0 equiv), primary amine (1.0 equiv), and Pinacol (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Add anhydrous MgSO₄ (3.0 equiv) as a dual-purpose dehydrating agent.

  • Stir at room temperature for 12 hours. Causality: The MgSO₄ acts as a thermodynamic sink for water, simultaneously driving both the imine condensation and the pinacol esterification to completion without the need for heat.

  • Filter the suspension through a Celite pad to remove the hydrated MgSO₄.

  • Concentrate the filtrate in vacuo to yield the dual-functionalized product.

References

  • Schiff base formation and recognition of amino sugars, aminoglycosides and biological polyamines by 2-formyl phenylboronic acid in aqueous solution Source: PubMed URL
  • A Carbon Layer Modulation Mechanism of 4-Formylphenylboronic Acid Reactive Flame-Retardant PA66 Source: ACS Omega URL
  • The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls Source: RSC Publishing URL

Sources

Method

The Alchemist's Bridge: A Senior Application Scientist's Guide to (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid

Foreword: The Power of Orthogonal Functionality In the intricate tapestry of modern organic synthesis and medicinal chemistry, the quest for molecular complexity and diversity is paramount. Bifunctional building blocks,...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Power of Orthogonal Functionality

In the intricate tapestry of modern organic synthesis and medicinal chemistry, the quest for molecular complexity and diversity is paramount. Bifunctional building blocks, molecules endowed with two distinct and orthogonally reactive functional groups, are the master keys to unlocking this complexity with elegance and efficiency.[1] They are the synthetic chemist's equivalent of a versatile multi-tool, enabling the sequential or even one-pot construction of elaborate molecular architectures that would otherwise require lengthy and arduous synthetic routes.

This guide delves into the strategic application of one such powerful building block: (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid . This molecule, with its strategically positioned boronic acid and aldehyde functionalities, serves as a linchpin for a multitude of synthetic transformations. The boronic acid group is a venerable participant in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[2] Concurrently, the formyl group offers a gateway to a vast array of chemical space through reactions such as reductive amination, Wittig olefination, and various condensation reactions. The true power of this reagent lies in the ability to exploit these two functionalities independently, allowing for a programmed and highly controlled elaboration of the biphenyl scaffold.

This document is not merely a collection of protocols; it is a distillation of practical insights and mechanistic understanding, designed to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile bifunctional building block. We will explore not only the "how" but also the "why" behind experimental choices, fostering a deeper understanding that is the hallmark of scientific integrity and innovation.

Physicochemical Properties and Handling

(4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid (CAS No. 1106837-43-7) is a white to off-white solid.[3] Like many boronic acids, it is susceptible to dehydration to form cyclic anhydrides (boroxines), which may exist in equilibrium with the free acid form.[4] This does not typically impede its reactivity in cross-coupling reactions.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number1106837-43-7[3]
Molecular FormulaC₁₃H₁₁BO₃Inferred
Molecular Weight226.04 g/mol Inferred
AppearanceWhite to off-white solidInferred from similar compounds
SolubilitySoluble in methanol, DMF, and DMSO. Sparingly soluble in water and nonpolar organic solvents.Inferred from similar compounds

Safety and Handling:

Arylboronic acids are generally considered to be of low toxicity, but appropriate safety precautions should always be observed.[5][6]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is hygroscopic and should be stored in a tightly sealed container.[5]

The Strategic Dance of Orthogonal Reactions: Suzuki-Miyaura Coupling and Reductive Amination

The core utility of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid lies in its ability to undergo sequential, chemoselective transformations. The boronic acid and aldehyde moieties can be addressed in either order, providing two distinct synthetic pathways to a diverse array of complex molecules.

Orthogonal_Reactivity cluster_suzuki Pathway A: Suzuki-Miyaura First cluster_amination Pathway B: Reductive Amination First Start (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid Suzuki Suzuki-Miyaura Coupling Start->Suzuki ReductiveAminationB Reductive Amination Start->ReductiveAminationB IntermediateA Formyl-substituted terphenyl derivative Suzuki->IntermediateA ReductiveAminationA Reductive Amination IntermediateA->ReductiveAminationA ProductA Amine-functionalized terphenyl ReductiveAminationA->ProductA IntermediateB Amine-substituted biphenyl boronic acid ReductiveAminationB->IntermediateB SuzukiB Suzuki-Miyaura Coupling IntermediateB->SuzukiB ProductB Amine-functionalized terphenyl SuzukiB->ProductB

Figure 1: Orthogonal synthetic strategies using (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid.

Pathway A: Suzuki-Miyaura Coupling Followed by Reductive Amination

This pathway is often preferred when a wide variety of aryl or heteroaryl groups are to be introduced at the 3-position of the biphenyl system, followed by the introduction of an amine.

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly used. For challenging couplings, more active pre-catalysts like those developed by Buchwald may be necessary.[9]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • To a reaction vessel, add (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid (1.0 equiv.), the desired aryl or heteroaryl halide (1.0-1.2 equiv.), and the palladium catalyst (1-5 mol%).

  • Add the base (2.0-3.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901285-95
3-ChloropyridineXPhos Pd G2 (2)K₃PO₄Toluene/H₂O (5:1)100880-90
1-IodonaphthalenePd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O (4:1)801690-98
(Note: Yields are representative and based on similar substrates. Actual yields may vary.)

Reductive amination is a two-step process, typically performed in one pot, involving the formation of an imine or iminium ion followed by its reduction to an amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ reduction of the iminium ion as it is formed.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine, especially with less reactive amines or ketones.

Step-by-Step Methodology:

  • Dissolve the formyl-substituted terphenyl derivative (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.) in the chosen solvent (e.g., DCM).

  • If necessary, add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pathway B: Reductive Amination Followed by Suzuki-Miyaura Coupling

This approach is advantageous when a specific amine is to be introduced first, followed by the diversification of the biphenyl core. Care must be taken to ensure that the newly introduced amine does not interfere with the subsequent Suzuki-Miyaura coupling.

The protocol is similar to 2.1.2. However, the presence of the boronic acid functionality needs to be considered.

Step-by-Step Methodology:

  • Follow the procedure outlined in Protocol 2.1.2, using (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid as the starting aldehyde.

  • After the aqueous workup, it may be necessary to adjust the pH to ensure the boronic acid is in its neutral form for efficient extraction into the organic solvent.

  • Purification by flash column chromatography may require a more polar eluent system due to the presence of both the amine and the boronic acid.

The protocol is similar to 2.1.1. The amine functionality may act as a ligand for the palladium catalyst, potentially affecting the reaction rate. In some cases, protection of the amine may be necessary, although many Suzuki-Miyaura couplings are tolerant of free amines.

Step-by-Step Methodology:

  • Follow the procedure outlined in Protocol 2.1.1, using the product from Protocol 2.2.1 as the boronic acid component.

  • The choice of base and solvent may need to be optimized to account for the properties of the amine-containing substrate.

One-Pot Sequential Suzuki-Miyaura and Reductive Amination

For high-throughput synthesis and library generation, a one-pot sequential protocol can be highly efficient.[10] This approach eliminates the need for intermediate purification, saving time and resources.

One_Pot_Workflow Start (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid + Aryl Halide Step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Start->Step1 Intermediate Crude formyl-substituted terphenyl in situ Step1->Intermediate Step2 Step 2: Reductive Amination (Amine, NaBH(OAc)₃) Intermediate->Step2 Workup Aqueous Workup and Purification Step2->Workup Product Final Amine-functionalized Terphenyl Workup->Product

Figure 2: Workflow for a one-pot sequential Suzuki-Miyaura and reductive amination.

Protocol 3.1: One-Pot Sequential Reaction

Causality Behind Experimental Choices:

  • Solvent Compatibility: The chosen solvent must be suitable for both the Suzuki-Miyaura coupling and the reductive amination. Dioxane or THF can be good choices.

  • Reagent Addition Order: The reagents for the second step (amine and reducing agent) are added only after the first step (Suzuki-Miyaura coupling) has reached completion.

Step-by-Step Methodology:

  • Perform the Suzuki-Miyaura coupling as described in Protocol 2.1.1.

  • After cooling the reaction mixture to room temperature, add the amine (1.2-1.5 equiv.) directly to the reaction vessel.

  • Stir for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise.

  • Stir at room temperature until the reductive amination is complete.

  • Perform the aqueous workup and purification as described in Protocol 2.1.2.

Purification and Characterization

Purification of boronic acids and their derivatives can sometimes be challenging.[11]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification. For boronic acid-containing compounds, a small amount of acid (e.g., acetic acid) in the eluent can sometimes improve peak shape.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Acid-Base Extraction: For boronic acids, an acid-base extraction can be used to remove non-acidic impurities. The crude product is dissolved in an organic solvent and extracted with a basic aqueous solution. The aqueous layer is then acidified, and the purified boronic acid is extracted back into an organic solvent.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Perspectives

(4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid is a powerful and versatile bifunctional building block that opens the door to a vast chemical space. Its orthogonal reactivity allows for the systematic and controlled synthesis of complex, multi-substituted biphenyl and terphenyl derivatives. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this valuable synthetic tool. As the demand for novel molecular entities in drug discovery and materials science continues to grow, the strategic use of such bifunctional building blocks will undoubtedly play an increasingly important role in shaping the future of chemical synthesis.

References

  • Sequential Suzuki–Miyaura cross-coupling coupled to reduction reactions... - ResearchGate. [Link]

  • Reductive Aminations, Suzuki Couplings, Carbasugar Synthesis, Negishi Couplings, 2-Pyridones - Organic Chemistry Portal. [Link]

  • 4-Formylphenylboronic acid - Wikipedia. [Link]

  • Phenylboronic acid - SAFETY DATA SHEET. [Link]

  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format | The Journal of Organic Chemistry. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. [Link]

  • Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Bifunctional Biphenyl-2-ylphosphine Ligand Enables Tandem Gold-Catalyzed Propargylation of Aldehyde and Unexpected Cycloisomerization - PMC. [Link]

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P
  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • 4-Formylphenyl Boronic Acid (4-FPBA) - Curia Global. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF. [Link]

  • WO2005019229A1 - Process for purification of boronic acid and its deriv
  • Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene | ChemRxiv. [Link]

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC. [Link]

  • Synthesis of Boron-Containing Primary Amines - MDPI. [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials - R Discovery. [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. [Link]

  • Rotation in Biphenyls with a Single Ortho-Substituent - ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC. [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC. [Link]

Sources

Application

High-Fidelity Synthesis of Biaryl Linkers from Formyl Phenylboronic Acid Precursors

Application Note: AN-SYN-2026-FPBA Abstract Biaryl scaffolds are ubiquitous in medicinal chemistry, serving as the structural backbone for Proteolysis Targeting Chimeras (PROTACs), molecular glues, and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-FPBA

Abstract

Biaryl scaffolds are ubiquitous in medicinal chemistry, serving as the structural backbone for Proteolysis Targeting Chimeras (PROTACs), molecular glues, and kinase inhibitors. This guide details the robust synthesis of biaryl linkers utilizing formyl phenylboronic acids (FPBAs) as bifunctional linchpins. Unlike standard alkyl linkers, biaryl systems offer rigid geometric control, improving ligand-target binding entropy. This protocol prioritizes a "Coupling-First" strategy, leveraging the chemoselectivity of Suzuki-Miyaura cross-coupling in the presence of free aldehydes, followed by reductive amination to install the linker functionality.

Strategic Analysis: The Bifunctional Advantage

The utility of formyl phenylboronic acids lies in their orthogonal reactivity. The boronic acid moiety (


) is susceptible to transmetallation (Suzuki coupling), while the formyl group (

) remains electrophilic but generally stable under the basic, non-nucleophilic conditions of cross-coupling.
Core Workflow Logic

The synthesis is bifurcated into two distinct phases to maximize yield and purity:

  • Phase I: C-C Bond Formation. Suzuki-Miyaura coupling of the FPBA with an aryl halide.

  • Phase II: Linker Functionalization. Reductive amination of the resulting biaryl aldehyde to generate an amine-terminated linker (common for PROTAC conjugation).

SynthesisWorkflow cluster_0 Phase I: Cross-Coupling cluster_1 Phase II: Functionalization FPBA Formyl Phenylboronic Acid (Precursor) Inter Biaryl Aldehyde (Intermediate) FPBA->Inter Suzuki Coupling Pd(0), Base, Heat ArX Aryl Halide (Partner) ArX->Inter Linker Biaryl Amine Linker (Final Product) Inter->Linker Reductive Amination R-NH2, NaBH(OAc)3 Amine Target Amine Amine->Linker

Figure 1: Modular workflow for biaryl linker synthesis. The process separates C-C bond formation from linker installation to prevent catalyst poisoning by free amines.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl aldehyde intermediate. Criticality: High. The aldehyde must survive the basic conditions without undergoing Cannizzaro disproportionation or oxidation.

Reagents & Equipment[1][2]
  • Substrate: 4-Formylphenylboronic acid (1.0 equiv).

  • Coupling Partner: Aryl Bromide/Iodide (1.1 equiv). Note: Aryl chlorides require specialized ligands (e.g., XPhos).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). Chosen for resistance to oxidation and high activity.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Atmosphere: Argon or Nitrogen (strictly degassed).

Step-by-Step Procedure
  • Degassing (Crucial): In a reaction vial, combine 1,4-dioxane and water. Sparge with argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Assembly: Add FPBA (1.0 eq), Aryl Halide (1.1 eq), and

    
     (2.0 eq) to the reaction vessel.
    
  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq). Seal the vessel immediately under argon flow.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the boronic acid (

      
       not visible, usually polar) and the appearance of the biaryl aldehyde.
      
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is typically moderately polar.

Mechanistic Insight

The formyl group is electron-withdrawing. This reduces the electron density on the boron center, potentially slowing down the transmetallation step compared to electron-rich boronic acids. However, it also stabilizes the intermediate against protodeboronation (loss of the boron group) compared to electron-rich heterocycles.

Protocol B: Reductive Amination (Linker Installation)

Objective: Convert the biaryl aldehyde into a functionalized secondary or tertiary amine linker. Chemistry: Formation of an iminium ion followed by irreversible hydride reduction.

Reagents
  • Intermediate: Biaryl Aldehyde (from Protocol A).

  • Amine Partner: Primary or Secondary Amine (1.1–1.5 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5–2.0 equiv). Preferred over 
    
    
    
    for lower toxicity and better selectivity.
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Required to catalyze imine formation.

Step-by-Step Procedure
  • Imine Formation: Dissolve the Biaryl Aldehyde (1.0 eq) and Amine (1.2 eq) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 eq). Stir at room temperature for 30–60 minutes.

    • Checkpoint: Formation of the imine/iminium species is often visible by a color change or shift in NMR (disappearance of aldehyde proton at ~10 ppm).

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Reaction: Stir at room temperature for 2–16 hours.

  • Quench: Add saturated aqueous

    
     (gas evolution will occur). Stir for 15 minutes.
    
  • Extraction: Extract with DCM (3x). Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography. Note: Amine products often require 1-5% Triethylamine or Ammonia in the eluent to prevent streaking on silica.

Optimization & Troubleshooting Data

Solvent & Base Compatibility Matrix

The choice of base in Step 1 is critical to prevent side reactions with the aldehyde.

BasepKa (conj. acid)CompatibilityApplication Note

10.3Excellent Standard choice. Mild enough to preserve aldehydes.

10.3Good Use for sterically hindered couplings; higher solubility in organics.

12.3Moderate Good for difficult couplings, but higher risk of aldol side reactions.

15.7Poor Avoid. Causes Cannizzaro reaction (aldehyde disproportionation).
Common Failure Modes

1. Protodeboronation (Loss of Boron)

  • Symptom:[4][2][5][6][7][8] Recovery of de-borylated starting material (benzaldehyde).

  • Cause: Reaction temperature too high or base too strong.

  • Fix: Switch to a milder base (

    
    ) or lower temperature (60°C). Use a catalyst with faster oxidative addition (e.g., Pd-XPhos G3).
    

2. Homocoupling (Biaryl Dimer)

  • Symptom:[4][2][5][6][7][8][9] Formation of symmetric biaryl species.

  • Cause: Oxygen in the system.[5]

  • Fix: Rigorous degassing. Ensure the reaction is under positive Argon pressure.

3. Aldehyde Oxidation

  • Symptom:[4][2][5][6][7][8][9] Formation of carboxylic acid.

  • Cause: Air exposure during coupling.

  • Fix: Degas solvents. If persistent, protect the aldehyde as an acetal (using ethylene glycol + TsOH) prior to coupling, then deprotect with dilute HCl after coupling.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to FPBA, highlighting the critical Transmetallation step where the base plays a dual role: activating the boron and potentially interacting with the aldehyde.

CatalyticCycle Figure 2: Suzuki-Miyaura Catalytic Cycle for FPBA Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide BaseStep Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (CO3) TransMet Transmetallation (Rate Determining) BaseStep->TransMet + FPBA (Boronate) RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd RedElim->Pd0 - Biaryl Aldehyde

Figure 2: The Suzuki-Miyaura cycle. The aldehyde on the FPBA remains passive during this cycle but dictates the electronics of the transmetallation step.

References

  • Suzuki-Miyaura Cross-Coupling: Historical Context & Mechanism Source: TCI Chemicals & Nobel Prize Committee.
  • Iminoboronates as Linkers in Chemical Probes (FPBA Utility)

    • Title: Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development.
    • Source: N
    • URL:[Link]

  • Reductive Amin

    • Title: Direct electrochemical reductive amination between aldehydes and amines.[1]

    • Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry).
    • URL:[Link]

  • Nickel-Catalyzed Coupling of Aldehyde-Bearing Substr

    • Title: Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.[7]

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • General Suzuki Coupling Guide

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of 4'-Formylbiphenyl-3-boronic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, complex crude mixtures, or complete loss of starting material when utilizing 4'-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, complex crude mixtures, or complete loss of starting material when utilizing 4'-formylbiphenyl-3-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Diagnostic Overview: The Mechanistic Causality of Protodeboronation (PDB)

4'-formylbiphenyl-3-boronic acid is a challenging substrate. The formyl group acts as an electron-withdrawing moiety across the biphenyl system, increasing the Lewis acidity of the boron atom. This electronic environment makes the molecule highly susceptible to protodeboronation (PDB) —the premature cleavage of the C–B bond and replacement with a C–H bond, yielding biphenyl-4-carboxaldehyde as an undesired byproduct.

To troubleshoot effectively, you must identify which of the two primary PDB pathways is destroying your substrate:

  • Base-Catalyzed PDB (Hydrolytic): In the presence of aqueous bases, the boronic acid rapidly forms a boronate anion

    
    . Mechanistic studies by Lloyd-Jones demonstrate that this anion undergoes rate-limiting proton transfer from water, leading to irreversible C–B bond cleavage[1].
    
  • Palladium-Catalyzed PDB (Ligand-Driven): If you are using sterically demanding ligands (e.g.,

    
    ) to force a difficult coupling, you may be triggering metal-catalyzed deboronation. Recent high-throughput computational and kinetic models reveal that bulky phosphine ligands promote deboronation from the Pd(II) intermediate prior to successful transmetalation[2].
    

PDB_Mechanism BA 4'-Formylbiphenyl-3-boronic acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Base / H2O Pd_Complex Pd(II)-Ar Complex (Bulky Ligands) BA->Pd_Complex Transmetalation Product Protodeboronated Byproduct (Biphenyl-4-carboxaldehyde) Boronate->Product Base-Catalyzed PDB Pd_Complex->Product Pd-Catalyzed PDB CrossCoupled Desired Cross-Coupled Product Pd_Complex->CrossCoupled Reductive Elimination

Mechanistic pathways of base-catalyzed and Pd-catalyzed protodeboronation.

Troubleshooting Workflows & Self-Validating Protocols

If you observe high levels of biphenyl-4-carboxaldehyde in your crude NMR or LC-MS, abandon standard aqueous


 conditions and implement one of the following field-proven protocols.
Protocol A: Anhydrous Fluoride Activation (To prevent Base-Catalyzed PDB)

Causality: Replacing aqueous hydroxide/carbonate bases with anhydrous Cesium Fluoride (


) completely shuts down the hydrolytic PDB pathway. Fluoride coordinates to the boron atom to form a reactive fluoroborate species 

that readily undergoes transmetalation without requiring water or hydroxide[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Reagent Loading: Add the aryl halide (1.0 equiv), 4'-formylbiphenyl-3-boronic acid (1.2 equiv),

    
     (5 mol%), and strictly anhydrous 
    
    
    
    (3.0 equiv).
  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M concentration). Critical: The solvent must be passed through activated alumina and stored over molecular sieves.

  • Reaction: Stir at 80 °C under argon.

  • Self-Validation Check: At t = 30 minutes, pull a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via LC-MS.

    • Pass: Product mass is dominant; free boronic acid (m/z 226) is slowly consuming.

    • Fail: High presence of biphenyl-4-carboxaldehyde (m/z 182). This indicates moisture ingress. Discard, re-dry the

      
       under vacuum at 150 °C, and repeat.
      
Protocol B: MIDA Boronate Slow-Release (For highly sensitive couplings)

Causality: If anhydrous conditions fail or your coupling partner requires aqueous base, you must manipulate the concentration axis. Converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate masks the empty p-orbital on the boron atom. Using a mild aqueous base slowly hydrolyzes the MIDA boronate, keeping the steady-state concentration of the free boronic acid extremely low. The palladium catalyst consumes the free boronic acid faster than it can undergo pseudo-first-order protodeboronation[3].

Step-by-Step Methodology:

  • Pre-formation: Convert 4'-formylbiphenyl-3-boronic acid to its corresponding MIDA boronate using MIDA and DMSO/Toluene reflux (Dean-Stark).

  • Reaction Setup: To a vial, add the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv),

    
     (5 mol%), SPhos (10 mol%), and 
    
    
    
    (7.5 equiv).
  • Solvent Addition: Add a 5:1 mixture of Dioxane/H2O.

  • Reaction: Heat to 60 °C for 6–12 hours.

  • Self-Validation Check: Monitor via LC-MS. You should observe a large peak for the unreacted MIDA boronate (m/z 337) and virtually zero free boronic acid (m/z 226) at any given time. If free boronic acid accumulates, your transmetalation step is too slow—switch to a more active catalyst.

Troubleshooting Start High Protodeboronation Observed CheckBase 1. Switch to Anhydrous Base (CsF or K3PO4 in Dioxane) Start->CheckBase CheckLigand 2. Optimize Catalyst/Ligand (Avoid excessively bulky phosphines) CheckBase->CheckLigand If PDB persists Success Successful Cross-Coupling CheckBase->Success Resolved CheckProtect 3. Use Slow-Release Strategy (MIDA Boronate) CheckLigand->CheckProtect If PDB persists CheckLigand->Success Resolved CheckProtect->Success Resolved

Step-by-step troubleshooting workflow to mitigate protodeboronation.

Quantitative Condition Matrix

The following table summarizes the expected outcomes when coupling 4'-formylbiphenyl-3-boronic acid under various conditions, highlighting the inverse relationship between protodeboronation and cross-coupling efficiency.

Reaction ConditionCatalyst / LigandBase / AdditiveSolvent SystemTemp (°C)PDB Yield (%)Target CC Yield (%)
Standard Aqueous


(aq)
Toluene /

80~45%~38%
Bulky Ligand

/


THF60~62%~21%
Anhydrous Fluoride


(anhydrous)
1,4-Dioxane80< 5%~86%
Slow-Release MIDA

/ SPhos

(aq)
Dioxane /

60< 2%~94%

Frequently Asked Questions (FAQs)

Q: Why am I seeing biphenyl-4-carboxaldehyde in my crude mixture even before adding the aryl halide? A: This is the protodeboronated byproduct. If it appears before the coupling partner is introduced, your base/water combination is too harsh, driving base-catalyzed PDB via the boronate anion[1]. You must switch to an anhydrous system.

Q: Does protecting the formyl group (e.g., as an acetal) prevent PDB? A: Protecting the formyl group removes its electron-withdrawing inductive effect, which slightly decreases the Lewis acidity of the boron atom. While this reduces the rate of base-catalyzed PDB, it does not eliminate it entirely. Furthermore, acetal deprotection adds a synthetic step. Anhydrous conditions or slow-release strategies are generally more efficient.

Q: How do I differentiate between base-catalyzed and Pd-catalyzed PDB in my reaction? A: Run a negative control experiment: mix your boronic acid, base, and solvent at the reaction temperature, but omit the palladium catalyst. If deboronation still occurs, it is base-catalyzed[1]. If the boronic acid remains completely stable until the Pd catalyst and ligands are added, you are observing Pd-catalyzed PDB, meaning your ligand is likely too bulky[2].

Q: Can I just add an excess of the boronic acid (e.g., 3.0 equivalents) to compensate for PDB? A: While brute-forcing the reaction with excess reagent is common, it is strongly discouraged for 4'-formylbiphenyl-3-boronic acid. The resulting high concentration of biphenyl-4-carboxaldehyde will severely complicate your downstream chromatographic purification and can undergo side reactions (like aldol condensations) in the basic media.

References

  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021, 143(36), 14814-14826. URL:[Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009, 131(20), 6961-6963. URL:[Link]

  • Ser, C. T.; Hao, H.; et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society, 2025, 147(47), 43884-43901. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling with Aldehyde-Functionalized Boronic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the unique challenges presented by aldehyde-functionalized boronic acids. These substrates, while incredibly useful synthons, introduce specific complexities related to stability and reactivity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and achieve reproducible results.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the Suzuki coupling of aldehyde-bearing boronic acids. Each problem is presented in a question-and-answer format, detailing the probable causes and offering targeted solutions.

Q1: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix it?

Low or no conversion is the most common issue, often stemming from multiple potential factors related to catalyst activity and substrate stability.

Potential Causes & Solutions:

  • Catalyst Inactivation: The Pd(0) active species is sensitive to oxygen. Inadequate degassing allows oxygen to oxidize Pd(0) to Pd(II), halting the catalytic cycle and promoting side reactions like homocoupling.[1]

    • Solution: Ensure rigorous degassing of your solvent and the reaction vessel. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before adding the palladium catalyst.[2] Maintaining a positive inert gas pressure throughout the reaction is crucial.

  • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[3] Aryl chlorides, in particular, are less reactive than bromides or iodides and require more active catalytic systems.[1][3]

    • Solution: Switch to a more electron-rich and bulky ligand. Ligands like SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃) are known to accelerate oxidative addition.[4][5] For aryl chlorides, N-heterocyclic carbene (NHC) based catalysts can also be highly effective.[4]

  • Protodeboronation of the Boronic Acid: Aldehyde-functionalized boronic acids are electron-deficient and particularly susceptible to protodeboronation, where the C-B bond is cleaved, replacing the boronic acid with a hydrogen atom.[6][7] This is a major pathway for reactant decomposition.[8]

    • Solution 1: Use a milder base. Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or Cs₂CO₃ to potassium phosphate (K₃PO₄) or potassium fluoride (KF), which is effective for base-sensitive substrates.[4][6]

    • Solution 2: Use a boronic acid surrogate. Converting the boronic acid to a more stable pinacol ester, MIDA boronate, or potassium aryltrifluoroborate salt can significantly reduce the rate of protodeboronation.[1][9] MIDA boronates are particularly useful as they provide a slow release of the boronic acid under the reaction conditions.[5]

  • Inhibition by the Aldehyde: The aldehyde's carbonyl group can coordinate to the nickel catalyst center, which can inhibit the reaction. While this is a more pronounced issue in nickel catalysis, similar coordination effects can influence palladium catalysts.[10]

    • Solution: If other troubleshooting fails, consider protecting the aldehyde as an acetal. This removes the coordinating carbonyl group. The acetal can be easily deprotected under acidic conditions after the coupling is complete.[8]

Q2: I've isolated my product, but it's contaminated with a significant amount of a symmetrical biaryl byproduct (homocoupling). Why is this happening?

The formation of a biaryl derived from the coupling of two boronic acid molecules is a classic side reaction in Suzuki couplings.

Potential Causes & Solutions:

  • Presence of Pd(II) at the Start: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) can be accompanied by the homocoupling of two boronic acid molecules.[1]

    • Solution: While often unavoidable with Pd(II) sources, ensuring the reaction is thoroughly degassed can minimize this. Oxygen can re-oxidize Pd(0) to Pd(II) mid-reaction, leading to ongoing homocoupling.[1]

  • High Temperatures: In some systems, higher temperatures can favor the homocoupling pathway.

    • Solution: Screen lower reaction temperatures. Modern, highly active catalysts often allow for efficient coupling at room temperature or slightly elevated temperatures (e.g., 60-80 °C), which can suppress side reactions.[4]

Visual Workflow: Troubleshooting Low Yields

The following diagram outlines a logical workflow for diagnosing and solving low-yield Suzuki coupling reactions with aldehyde-functionalized boronic acids.

TroubleshootingWorkflow start Low Yield / No Reaction check_degas Was the reaction rigorously degassed? start->check_degas degas_solution Improve degassing protocol: - Purge solvent & vessel - Maintain inert atmosphere check_degas->degas_solution No check_catalyst What is the aryl halide and catalyst system? check_degas->check_catalyst Yes degas_solution->check_catalyst catalyst_solution_1 For Ar-Cl or unreactive Ar-Br: - Use bulky, e⁻-rich ligands (e.g., SPhos, XPhos, P(tBu)₃) - Try NHC-Pd catalysts check_catalyst->catalyst_solution_1 Inefficient System check_side_products Is protodeboronation or homocoupling observed? check_catalyst->check_side_products Efficient System catalyst_solution_1->check_side_products protodeboronation_solution To prevent protodeboronation: - Use milder base (K₃PO₄, KF) - Use boronate ester/MIDA/trifluoroborate - Lower reaction temperature check_side_products->protodeboronation_solution Protodeboronation homocoupling_solution To prevent homocoupling: - Ensure complete degassing - Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) check_side_products->homocoupling_solution Homocoupling aldehyde_issue Consider aldehyde reactivity: - Protect aldehyde as an acetal check_side_products->aldehyde_issue Neither protodeboronation_solution->aldehyde_issue homocoupling_solution->aldehyde_issue end Optimized Yield aldehyde_issue->end

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)
Q1: Why are aldehyde-functionalized boronic acids considered "challenging" substrates?

The primary challenge lies in the inherent chemical properties of these molecules:

  • Electronic Effects: The electron-withdrawing nature of the aldehyde group makes the attached aryl ring electron-deficient. This has two main consequences:

    • It weakens the C-B bond, making the boronic acid more susceptible to premature cleavage via protodeboronation.[6][7]

    • It can slow down the transmetalation step of the catalytic cycle.[6]

  • Instability: 4-Formylphenylboronic acid, a common example, is known to form cyclic trimeric anhydrides (boroxines) and dimers upon storage, which can affect its reactivity and stoichiometry in the reaction.[8]

  • Aldehyde Reactivity: The aldehyde functional group is not always inert to the basic conditions and elevated temperatures used in many Suzuki protocols, potentially leading to side reactions or degradation.

Q2: How do I choose the optimal catalyst, ligand, and base?

There is no single "best" system; the optimal choice depends on the specific coupling partners. However, here are some guiding principles.

ComponentRecommendationRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, relatively air-stable Pd(II) and Pd(0) precursors that are activated in situ by the phosphine ligand.[1] Pd₂(dba)₃ is often preferred as it starts as Pd(0), potentially reducing homocoupling.
Ligand For Ar-I, Ar-Br: PPh₃ (classic), but bulky, electron-rich phosphines (e.g., Buchwald-type ligands like SPhos) are more robust. For Ar-Cl: Bulky, electron-rich phosphines (P(t-Bu)₃, SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) are essential.[4]Bulky ligands promote the final reductive elimination step to release the product and regenerate the catalyst.[1][3] Electron-rich ligands accelerate the rate-limiting oxidative addition step, which is particularly important for less reactive aryl chlorides.[3]
Base General Use: K₂CO₃, K₃PO₄ For Sensitive Substrates: KF, Cs₂CO₃The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4][5] K₃PO₄ is often a good balance of reactivity while being gentle enough to minimize protodeboronation. KF is even milder.
Q3: Is it necessary to protect the aldehyde group?

Not always, but it is a powerful strategy if you are facing issues. Many modern catalyst systems exhibit high functional group tolerance and can successfully couple substrates with unprotected aldehydes.[11]

When to consider protection:

  • If you observe side reactions involving the aldehyde (e.g., aldol condensation, Cannizzaro reaction) due to harsh basic conditions or high temperatures.

  • If you have exhausted other optimization strategies (ligand, base, solvent) and still have low yields, suggesting potential catalyst inhibition by the aldehyde.[10]

  • The most common protecting group is an acetal , which is stable to the basic coupling conditions and can be easily removed with a mild acid wash during workup.[8]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

SuzukiCycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-R PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R PdII_Boronate->Product ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid R-B(OH)₂ + Base BoronicAcid->PdII_Boronate

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of an aryl bromide with 4-formylphenylboronic acid. It should be optimized for each specific substrate combination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Schlenk flask or sealed vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl aldehyde.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][3]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][9]

  • Carrow, B. P., & Hartwig, J. F. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 133(8), 2116–2119. Available at: [Link][6]

  • Procter, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(3), 633-639. DOI: 10.1039/C9SC05444H. Available at: [Link][10]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. Available at: [Link][12]

  • Jensen, K. F., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 616-623. DOI: 10.1039/C6RE00153J. Available at: [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link][8]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link][11]

  • De Blas, E. (2017). Design, synthesis and characterization of novel fluorinated vitrimers. University of Mons. Available at: [Link][7]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link][2]

Sources

Troubleshooting

Purification methods for B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid to remove anhydrides

Welcome to the technical support center for B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and purification protocols to address common challenges encountered during experimental work with this compound. The primary focus of this document is to provide effective methods for the removal of anhydride impurities, ensuring the high purity of your starting material for subsequent applications.

Understanding the Challenge: The Boronic Acid-Anhydride Equilibrium

A primary issue in the handling and purification of boronic acids, including B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid, is their propensity to exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] This dehydration process can occur upon standing or during certain workup procedures, leading to a mixture of the desired monomeric acid and its anhydride. The presence of the anhydride can complicate characterization and may negatively impact the efficiency of subsequent reactions, such as Suzuki-Miyaura cross-couplings.

The key to purifying B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid is to employ methods that shift the equilibrium back towards the monomeric boronic acid and effectively separate it from other impurities.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR spectrum of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid look complex or show broad peaks?

A1: This is a classic sign of the presence of both the boronic acid and its trimeric anhydride (boroxine) in your sample.[2] The equilibrium between these two forms can lead to peak broadening or the appearance of multiple sets of signals in the NMR spectrum. The purification methods detailed in this guide are designed to hydrolyze the anhydride back to the monomeric acid, resulting in a cleaner spectrum.

Q2: I've purified my boronic acid, but after a few days, the impurity reappears. What is happening?

A2: Boronic acids can dehydrate to form their anhydrides upon storage, especially if exposed to air or stored in a non-anhydrous environment.[3] For long-term storage, it is advisable to keep the purified boronic acid in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use standard silica gel column chromatography to purify B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid?

A3: While possible, it is often challenging. Boronic acids are quite polar and can interact strongly with silica gel, leading to significant tailing and poor separation.[2][4] In some cases, the acidic nature of silica gel can also promote the formation of anhydrides. If chromatography is necessary, consider using a modified mobile phase or reverse-phase chromatography.

Q4: I'm concerned about the stability of the formyl group during a basic wash. Is this a valid concern?

A4: Absolutely. The formyl group on the biphenyl scaffold makes this molecule susceptible to a Cannizzaro reaction under strongly basic conditions (pH > 11).[5][6] This side reaction will lead to the formation of the corresponding carboxylic acid and alcohol, which are difficult to separate from the desired product. Therefore, it is crucial to maintain careful pH control during any base-mediated purification steps.

Purification Strategy Decision Guide

The choice of purification method depends on the nature of the impurities and the scale of your experiment. This decision tree can help guide your selection.

purification_decision_tree start Crude B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid q1 Are the main impurities non-acidic (e.g., unreacted starting materials, non-polar byproducts)? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No method1 pH-Controlled Extractive Workup ans1_yes->method1 q2 Are the main impurities structurally similar and have similar acidity? ans1_no->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No method2 Recrystallization ans2_yes->method2 method3 Chromatography ans2_no->method3

Decision tree for selecting a purification method.

Troubleshooting and Detailed Protocols

Method 1: pH-Controlled Aqueous Extractive Workup

This is often the most effective method for removing non-acidic organic impurities and for hydrolyzing the boronic anhydride. The principle relies on the acidic nature of the boronic acid group, which can be deprotonated to form a water-soluble boronate salt.[7][8][9]

Protocol:

  • Dissolution: Dissolve the crude B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Extraction (pH Control is Critical):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a chilled (5-10 °C) aqueous base solution. A dilute solution of sodium carbonate or sodium bicarbonate is recommended to maintain the pH between 8 and 11.[5] Avoid strong bases like NaOH or KOH, or high pH values, to prevent the Cannizzaro reaction. [5][6]

    • Shake the funnel vigorously, venting frequently. The boronic acid will be deprotonated to its boronate salt and move into the aqueous layer.

  • Separation and Washing:

    • Allow the layers to separate. Drain the lower aqueous layer containing the boronate salt into a separate flask and keep it chilled.

    • The organic layer, which contains non-acidic impurities, can be discarded.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.

  • Acidification and Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add a chilled dilute acid, such as 1 M HCl or 1 M H₂SO₄, while stirring, until the pH of the solution is acidic (pH 2-3). The pure boronic acid will precipitate out of the solution.[5]

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any residual salts.

    • Dry the purified product under vacuum.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it up.

  • Low Recovery: Ensure the pH during acidification is low enough to fully protonate the boronate salt. Also, minimize the amount of water used to avoid losing product due to its slight solubility.

  • Product Still Impure: Repeat the extraction cycle. If impurities persist, they may be acidic in nature, in which case recrystallization or chromatography should be considered.

Method 2: Recrystallization

Recrystallization is a powerful technique if a suitable solvent system can be found where the boronic acid and its impurities have different solubilities.

Protocol:

  • Solvent Screening: Test the solubility of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, toluene, or mixtures thereof) at room temperature and at elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid until it is fully dissolved. The use of hot water or an aqueous/organic mixture can also help to hydrolyze the anhydride.[1]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Troubleshooting:

  • Oiling Out: If the compound "oils out" instead of crystallizing, try using a different solvent system or a more dilute solution.

  • No Crystals Form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, slowly add an anti-solvent (a solvent in which the compound is insoluble) to the solution until it becomes slightly turbid, then allow it to cool.

  • High Yield Loss: Recrystallization can sometimes lead to significant loss of product in the mother liquor.[5] It may be necessary to concentrate the mother liquor and attempt a second crystallization.

Method 3: Chromatography

While challenging, chromatography can be effective for separating impurities with similar polarities.

Protocol (Reverse-Phase):

  • Column Selection: A C18 reverse-phase column is generally more suitable for polar compounds like boronic acids than normal-phase silica gel.

  • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, with a small amount of an acid modifier like formic acid or acetic acid (0.1%) to keep the boronic acid protonated and improve peak shape.[10]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.

  • Elution: Run a gradient from a high aqueous content to a high organic content to elute the compounds. Collect fractions and analyze them by TLC or HPLC.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. If water was used in the mobile phase, freeze-drying (lyophilization) may be necessary to remove the final traces of water without promoting anhydride formation.

Troubleshooting:

  • Peak Tailing: This is common with boronic acids. The use of an acidic modifier in the mobile phase should help to mitigate this.

  • Decomposition on Column: Some boronic acids can be unstable on stationary phases.[2] If decomposition is suspected, minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.

Comparison of Purification Methods

MethodProsConsBest For
pH-Controlled Extractive Workup - Highly effective for removing non-acidic impurities.- Hydrolyzes anhydrides.- Scalable.- Risk of Cannizzaro reaction if pH is not controlled.- May form emulsions.- Ineffective for acidic impurities.Removing non-polar starting materials and byproducts.
Recrystallization - Can provide very high purity material.- Relatively simple procedure.- Finding a suitable solvent can be difficult.- Potential for significant yield loss.[5]- May not remove impurities with similar solubility.Final purification step when impurities have different solubility profiles.
Chromatography - Can separate complex mixtures and isomers.- Can be low-yielding due to streaking on the column.- May require specialized columns (reverse-phase).- Can be time-consuming and solvent-intensive.Small-scale purification or when other methods fail.

References

  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of the American Chemical Society, 134(40), 16556–16559. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Organic Syntheses. (2022, May 25). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • Biotime. (2022, March 14). The development of the boronate affinity chromatography and Biotime's success. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Organic Syntheses. (n.d.). Benzeneboronic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). US20030055283A1 - Process for preparing highly pure formylphenylboronic acids.
  • Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • National Institutes of Health. (n.d.). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Retrieved from [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Retrieved from [Link]

  • MDPI. (2022, December 1). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information OBC revisions. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

  • Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. Retrieved from [Link]

Sources

Optimization

Troubleshooting boroxine formation in (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid

Technical Support Center: (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid Introduction Welcome to the technical support guide for (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid. This bifunctional building block is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid

Introduction

Welcome to the technical support guide for (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid. This bifunctional building block is a critical reagent in medicinal chemistry and materials science, particularly for its utility in Suzuki-Miyaura cross-coupling reactions. However, like many boronic acids, it is susceptible to dehydration, forming a cyclic trimeric anhydride known as a boroxine. This transformation can lead to issues with reaction stoichiometry, solubility, and analytical characterization, ultimately impacting experimental reproducibility and yield.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you identify, manage, and mitigate boroxine formation in your experiments.

Part I: Frequently Asked Questions - Understanding the "Why"

Q1: What is a boroxine, and why does it form from my boronic acid?

A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed by the intermolecular dehydration of three boronic acid molecules.[1][2] This is a reversible equilibrium process driven by the removal of water.[3][4]

The formation of boroxine is an entropically favorable process because it releases three molecules of water for every molecule of boroxine formed.[1][5] This means that even under conditions where the reaction is not energetically favored (endothermic), it can still proceed, especially with gentle heating or under anhydrous conditions where water is removed.[2][3]

Boroxine_Formation BA 3 x (4'-formyl-[1,1'-biphenyl]-3-yl)boronic Acid (Monomer) BX Tris(4'-formyl-[1,1'-biphenyl]-3-yl)boroxine (Trimer) BA->BX Dehydration (- 3 H₂O) Heat, Anhydrous Conditions BX->BA Hydrolysis (+ 3 H₂O) Aqueous/Protic Solvents

Caption: Boronic Acid-Boroxine Equilibrium.

Q2: What specific conditions promote boroxine formation?

Several factors can shift the equilibrium toward the boroxine form:

  • Low Water Content: Storing the boronic acid in anhydrous solvents or under vacuum for extended periods will drive the formation of the boroxine by removing water.[1][3]

  • Elevated Temperatures: Heating the boronic acid, even mildly, provides the energy to overcome the enthalpic barrier and favors the entropically-driven dehydration process.[1][2]

  • Aprotic Solvents: Dissolving the boronic acid in aprotic solvents like CDCl₃, THF, or dioxane can promote boroxine formation, as there is no free water to push the equilibrium back to the acid form.[5]

  • Substituent Effects: While your molecule contains a moderately electron-withdrawing formyl group, which can increase the rate of hydrolysis (the reverse reaction), boroxine formation is still a common issue for nearly all arylboronic acids under dehydrating conditions.[5][6]

Q3: How does the presence of boroxine affect my Suzuki-Miyaura coupling reaction?

The presence of boroxine can significantly impact your reaction in several ways:

  • Stoichiometric Inaccuracy: Boronic acids are often assumed to be a 1:1 molar equivalent in reactions. However, one mole of boroxine contains three moles of the aryl group.[7] If your starting material is a mixture of the boronic acid and the boroxine, it becomes very difficult to determine the precise stoichiometry, often leading to the unintended use of excess boronic acid reagent.[7]

  • Altered Reactivity: While boroxines can participate in Suzuki-Miyaura couplings, their reactivity profile may differ from the corresponding boronic acid.[8][9] The rate of transmetalation may be affected, potentially leading to lower yields or the need for modified reaction conditions.

  • Reduced Solubility: The larger, more rigid boroxine structure may have different solubility characteristics than the boronic acid, which can affect reaction kinetics in a heterogeneous mixture.

Part II: Detection and Characterization

Q4: How can I detect and quantify boroxine in my sample of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid?

Several analytical techniques can be used to identify the presence of boroxine. It is often best to use a combination of methods for unambiguous characterization.

Analytical TechniqueObservation for Boronic Acid (Monomer)Observation for Boroxine (Trimer)
¹H NMR Sharp, well-defined peaks.Broadened peaks or the appearance of multiple, complex sets of signals for the aromatic protons due to the different chemical environment and potential for mixed species in solution.[10]
Mass Spectrometry (MS) Peak corresponding to the molecular weight (M) of the boronic acid. Common adducts may include [M+H]⁺ or [M+Na]⁺.A higher molecular weight peak corresponding to the trimer minus three water molecules: [3M - 3H₂O] .[10] This is a definitive indicator of boroxine.
HPLC (Reversed-Phase) A single major peak at a characteristic retention time.A second, often less polar (earlier eluting), peak corresponding to the boroxine. The ratio of peak areas can be used for semi-quantitative analysis.[10][11]
¹¹B NMR A broad signal typically observed between δ 28-33 ppm in aprotic solvents.A signal shifted slightly, often to a higher field (e.g., δ 20-25 ppm), and potentially sharper, indicative of a more symmetric environment.[12]

Part III: Troubleshooting Guides and Mitigation Protocols

This section provides actionable solutions to common problems encountered due to boroxine formation.

Q5: My ¹H NMR spectrum in CDCl₃ is broad and uninterpretable. How do I confirm if this is due to boroxine?

This is a classic sign of a boronic acid/boroxine mixture in an aprotic solvent. You can perform a simple in-tube experiment to clarify the spectrum.

Protocol 1: Diagnostic ¹H NMR with Methanol-d₄

  • Objective: To hydrolyze the boroxine in situ back to the boronic acid, simplifying the NMR spectrum.

  • Methodology:

    • Acquire a standard ¹H NMR spectrum of your sample (5-10 mg) in an aprotic deuterated solvent (e.g., 0.6 mL CDCl₃ or Acetone-d₆).[10]

    • Observe the complex/broad signals.

    • Add 1-2 drops of methanol-d₄ (CD₃OD) directly to the NMR tube.

    • Gently shake the tube to mix the contents.

    • Re-acquire the ¹H NMR spectrum.

  • Expected Result: If boroxine was present, the spectrum should resolve into a single set of sharp, well-defined peaks corresponding to the (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid monomer. The addition of the deuterated alcohol rapidly hydrolyzes the B-O-B bonds of the boroxine.[10]

Q6: I have confirmed my material is partially or fully converted to the boroxine. How do I convert it back to the boronic acid for my reaction?

You can easily hydrolyze the boroxine back to the boronic acid monomer using a simple aqueous workup or recrystallization.

Protocol 2: Reversal of Boroxine to Boronic Acid

  • Objective: To perform a bulk conversion of the boroxine back to the pure boronic acid.

  • Methodology:

    • Dissolve the boroxine-containing material in a suitable water-miscible organic solvent like acetone or THF.

    • Add a significant volume of water (e.g., 10-20% v/v) and stir the solution at room temperature for 1-2 hours. The equilibrium will shift back towards the boronic acid.[3]

    • Remove the organic solvent under reduced pressure.

    • The aqueous slurry can then be filtered, or the product can be extracted into an organic solvent like ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo using minimal heat to yield the boronic acid.

    • Crucially , verify the conversion back to the monomer using your preferred analytical method (NMR or MS) before use.

Q7: What are the best practices for storing and handling my boronic acid to prevent this issue in the future?

Proper storage is the most effective preventative measure.

  • Atmosphere: Store the solid material under a dry, inert atmosphere (argon or nitrogen) to minimize contact with atmospheric moisture, which can initiate the equilibrium process.[13]

  • Temperature: For long-term storage, refrigeration (0–5 °C) is recommended to slow the rate of any potential decomposition or dehydration.[13]

  • Containers: Use well-sealed vials with PTFE-lined caps. For highly sensitive applications, storage inside a glovebox is ideal.[13]

  • Solvents: Avoid prolonged storage in aprotic solvents. If a stock solution is required, prepare it fresh before use.

Q8: I am struggling to purify my crude boronic acid. Standard silica gel chromatography seems to cause decomposition and more boroxine formation. What are my options?

This is a common and significant challenge. The acidic nature of silica gel can promote both protodeboronation and dehydration to the boroxine.[10][14]

Alternative Purification Strategies:

  • Aqueous/Organic Extraction: Perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., 1M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving many non-acidic impurities behind.[15] Carefully re-acidify the aqueous layer with an acid like 1M HCl to precipitate the pure boronic acid, which can then be filtered or extracted.[16]

  • Recrystallization: If the material is reasonably pure (>85%), recrystallization from a mixed solvent system (e.g., acetone/water or ethanol/water) can be highly effective at removing both boroxine and other impurities.

  • Diethanolamine (DEA) Adduct Formation: This is an excellent method for purifying troublesome boronic acids.[14][17]

    • Protection: Stir the crude boronic acid in a solvent like ether or THF and add a slight excess (1.1 eq) of diethanolamine. A stable, often highly crystalline, DEA adduct will precipitate out of the solution.[17]

    • Purification: This solid adduct can be easily collected by filtration, washing away soluble impurities.

    • Deprotection: The free boronic acid can be recovered by stirring the adduct in an organic solvent with an aqueous acid (e.g., 1M HCl) to protonate the amine, breaking the B-N bond and liberating the pure boronic acid into the organic phase.[14]

Part IV: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and addressing issues related to suspected boroxine formation.

Caption: Troubleshooting Workflow for Boroxine Issues.

References

  • Identifying and characterizing impurities in allenylboronic acid samples. BenchChem.
  • Triethylboroxine vs. Boronic Acids: A Comparative Guide for Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • FROM FUNDAMENTAL STUDIES TO APPLICATIONS IN SUPRAMOLECULAR AND SYNTHETIC ORGANIC CHEMISTRY. LOCKSS.
  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.
  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
  • Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles.
  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • Favoring Heterotrimeric Boroxine Formation Using an Internal Lewis Base: A Computational Study.
  • Structure, Properties, and Preparation Of Boronic Acid Deriv
  • Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. BenchChem.
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Process for purification of boronic acid and its derivatives.
  • A Method for the Deprotection of Alkylpinacolyl Boron
  • Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche.
  • Can I remove boronic acid using Work up process?

Sources

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Biphenyl Boronic Acids

Welcome to the Advanced Applications Support Center. Coupling sterically hindered substrates—particularly ortho-substituted biphenyl boronic acids—presents one of the most notorious challenges in cross-coupling chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Coupling sterically hindered substrates—particularly ortho-substituted biphenyl boronic acids—presents one of the most notorious challenges in cross-coupling chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the competing pathways of transmetallation bottlenecks and catalyst-induced degradation.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative ligand comparisons, and a self-validating experimental protocol to ensure your highly hindered couplings succeed.

Diagnostic Catalyst Selection Workflow

Before troubleshooting a failed reaction, use the following decision matrix to align your ligand choice and reaction conditions with the specific steric demands of your biphenyl boronic acid.

DecisionTree Start Assess Steric Hindrance (Biphenyl Boronic Acid) DiOrtho Di-ortho Substitution (Moderate Hindrance) Start->DiOrtho TetraOrtho Tetra-ortho Substitution (Severe Hindrance) Start->TetraOrtho Ligand1 Use SPhos or XPhos DiOrtho->Ligand1 Ligand2 Use Flexible/Bulky Ligands (TNpP, R-Phos) TetraOrtho->Ligand2 ProtoRisk High Protodeboronation Risk? (Aqueous/Basic Conditions) Ligand1->ProtoRisk Ligand2->ProtoRisk Mitigation1 Use Anhydrous Base (e.g., K3PO4 in Toluene) ProtoRisk->Mitigation1 Anhydrous route Mitigation2 Use DABO Boronates (Controlled Release) ProtoRisk->Mitigation2 Protic/Aqueous route

Diagnostic workflow for catalyst selection and protodeboronation mitigation.

Troubleshooting Guides & FAQs

Q1: Why do my ortho-substituted biphenyl boronic acids fail to couple under standard Pd(PPh₃)₄ conditions? A1: The failure is rooted in the transmetallation step, which becomes a severe steric bottleneck. Standard ligands like PPh₃ lack the necessary electron richness to facilitate the oxidative addition of deactivated halides and the steric bulk required to force reductive elimination. To overcome this, you must upgrade to conformationally flexible, electron-rich ligands. For example, Trineopentylphosphine (TNpP) or biphenylene-substituted ruthenocenylphosphine (R-Phos) allow the catalyst to dynamically adjust its steric profile. This flexibility accommodates the bulky biphenyl boronic acid during transmetallation while still providing enough steric pressure to drive the final reductive elimination step.

Q2: I upgraded to a bulky Buchwald ligand, but now my boronic acid is completely consumed without forming the product. What is happening? A2: You are observing rapid, catalyst-induced protodeboronation. Recent high-throughput and computational studies have revealed a paradoxical causality: while bulky phosphine ligands are required to facilitate difficult cross-couplings, they actively promote palladium-catalyzed protodeboronation . The extreme steric bulk of the ligand favors the formation of an unstable post-transmetallation intermediate. In the presence of water, this intermediate undergoes facile deboronation, meaning your advanced catalyst is destroying your starting material faster than it can couple it.

Q3: How can I suppress this protodeboronation while still using the bulky ligands required for my tetra-ortho-substituted substrates? A3: You must either eliminate the water source entirely or control the release of the active boronic species to starve the degradation pathway:

  • Anhydrous Conditions: Switch from aqueous bases (e.g., Na₂CO₃(aq)) to finely milled, anhydrous K₃PO₄ in dry toluene. This eliminates the proton source required for deboronation .

  • Boronate Masking: Convert your unstable biphenyl boronic acid into a DABO boronate (diethanolamine complex). DABO boronates are air-stable and slowly hydrolyze in situ, keeping the instantaneous concentration of the free boronic acid extremely low, thereby kinetically disfavoring the protodeboronation side reaction .

Mechanistic Pathway Analysis

Understanding the exact point of failure is critical. The diagram below illustrates how steric bulk dictates the divergence between successful product formation and starting material degradation.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Ar'-B(OH)2, Base RedElim Reductive Elimination Pd(II)(Ar)(Ar')L TransMet->RedElim Successful Transfer Proto Protodeboronation (Accelerated by Bulky L) TransMet->Proto + H2O (Side Reaction) RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Tetra-ortho) RedElim->Product Product Release ProtoProd Protoarene + B(OH)3 (Dead End) Proto->ProtoProd

Suzuki-Miyaura catalytic cycle highlighting the transmetallation bottleneck and protodeboronation.

Ligand Selection Matrix

Use this quantitative comparison to select the appropriate ligand based on the substitution pattern of your target biaryl.

LigandStructure TypeBest ForKey AdvantageProtodeboronation Risk (Aqueous)
SPhos Dialkylbiaryl phosphineDi-ortho substitutionsExcellent general scope, high yieldsModerate
XPhos Dialkylbiaryl phosphineTri-ortho substitutionsHandles bulky aryl chlorides wellHigh
R-Phos RuthenocenylphosphineTetra-ortho substitutionsEliminates Pd black, fast kinetics Very High
TNpP TrialkylphosphineExtreme steric demandConformational flexibility Very High
Self-Validating Experimental Protocol: Tetra-ortho-substituted Biaryl Synthesis

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard. This creates a self-validating system allowing you to mathematically distinguish between a transmetallation failure (unreacted boronic acid) and a protodeboronation failure (conversion of boronic acid to protoarene).

Materials:

  • Pd(OAc)₂ (1.0 mol%) and R-Phos or TNpP (3.0 mol%)

  • Sterically hindered Aryl Halide (1.0 equiv)

  • Sterically hindered Biphenyl Boronic Acid (1.5 equiv)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, Internal Standard)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ and the selected bulky ligand. Add 1 mL of anhydrous toluene and stir for 10 minutes at room temperature to ensure complete complexation (visualized by a color shift and absence of Pd black).

  • Substrate & Standard Addition: Add the aryl halide, biphenyl boronic acid, and exactly 0.5 equivalents of 1,3,5-trimethoxybenzene. Causality note: The internal standard is inert and allows for precise GC-FID/qNMR mass balance tracking to quantify exact protodeboronation rates.

  • Base Addition: Add finely milled, anhydrous K₃PO₄. Causality note: Milling increases the surface area for the solid-liquid interfacial transmetallation, while the strict anhydrous nature prevents the bulky-ligand-accelerated protodeboronation pathway.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 100 °C for 12–24 hours under vigorous stirring (800+ rpm is critical for heterogeneous base reactions).

  • Diagnostic Workup: Cool to room temperature, dilute with EtOAc, and filter through a short silica plug.

  • Validation Analysis: Run GC-MS or ¹H-NMR on the crude mixture.

    • If Product is low and Protoarene = 1.5 equiv: Your system is too wet. Switch to a DABO boronate.

    • If Product is low and Boronic Acid = 1.5 equiv: Transmetallation is failing. Increase temperature or switch from TNpP to R-Phos.

References
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters.[Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry.[Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett.[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid

Introduction: Beyond a Simple Spectrum In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, bifunctional building blocks are of paramount impo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Spectrum

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, bifunctional building blocks are of paramount importance. B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid is a prime example, offering two distinct reactive handles: a boronic acid poised for cross-coupling reactions like the Suzuki-Miyaura coupling, and a formyl group ready for transformations such as reductive amination or Wittig reactions. The precise structural verification of such a molecule is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

This guide provides an in-depth analysis of the ¹H NMR spectrum of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid. We will not merely present a spectrum; instead, we will deconstruct the expected spectral features, rationalize the chemical shifts and coupling patterns based on first principles and empirical data, and compare its signature to that of structurally related analogues. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret this spectrum and troubleshoot potential isomeric or impurity-related discrepancies.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure possesses nine aromatic protons, one aldehyde proton, and two labile boronic acid protons, each influenced by its specific electronic and spatial surroundings.

molecular_structure cluster_ringA Ring A cluster_ringB Ring B cluster_legend Legend a1 C a2 C-H (2) b1 C a1->b1 a3 C-B(OH)₂ a4 C-H (4) a5 C-H (5) a6 C-H (6) b2 C-H (2') b3 C-H (3') b4 C-CHO b5 C-H (5') b6 C-H (6') l1 Ring A: Phenyl ring with boronic acid substituent l2 Ring B: Phenyl ring with formyl substituent

Caption: Labeled structure of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid.

Predicted ¹H NMR Spectral Analysis

The following analysis is based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures. The exact chemical shifts can vary slightly based on solvent and concentration.[1][2]

The Aldehyde Proton (CHO)
  • Expected Chemical Shift (δ): 9.9 – 10.1 ppm

  • Multiplicity: Singlet (s)

  • Integration: 1H

  • Rationale: The aldehyde proton is highly deshielded due to the strong electron-withdrawing and anisotropic effects of the carbonyl group.[3][4] It typically appears as a sharp singlet far downfield, as it has no adjacent protons with which to couple.

Aromatic Protons: Ring B (Formyl-substituted ring)

This ring system approximates an A₂B₂ system. Protons H-3'/H-5' are ortho to the electron-withdrawing formyl group and will be shifted further downfield than protons H-2'/H-6'.

  • H-3' and H-5' :

    • Expected Chemical Shift (δ): ~7.9 – 8.1 ppm

    • Multiplicity: Doublet (d)

    • Integration: 2H

  • H-2' and H-6' :

    • Expected Chemical Shift (δ): ~7.7 – 7.9 ppm

    • Multiplicity: Doublet (d)

  • Integration: 2H

  • Rationale: The characteristic doublet-of-doublets pattern arises from ortho-coupling (typically J ≈ 8 Hz) between adjacent protons on the ring. The electron-withdrawing nature of the formyl group deshields all protons on this ring relative to benzene (7.36 ppm).

Aromatic Protons: Ring A (Boronic acid-substituted ring)

The substitution pattern on this ring (1,3-disubstituted) leads to more complex splitting patterns.

  • H-2 :

    • Expected Chemical Shift (δ): ~8.0 – 8.2 ppm

    • Multiplicity: Singlet (s) or narrow triplet (t)

    • Integration: 1H

    • Rationale: This proton is ortho to both the boronic acid group and the biphenyl linkage, leading to significant deshielding. It is coupled only weakly (meta-coupling, J ≈ 1.8 Hz) to H-4 and H-6, often appearing as a sharp singlet or a very narrow triplet.

  • H-6 :

    • Expected Chemical Shift (δ): ~7.8 – 8.0 ppm

    • Multiplicity: Doublet of doublets (dd) or triplet (t)

    • Integration: 1H

    • Rationale: Ortho to the biphenyl linkage and meta to the boronic acid, this proton will be downfield. It will be ortho-coupled to H-5 and meta-coupled to H-2.

  • H-4 :

    • Expected Chemical Shift (δ): ~7.7 – 7.9 ppm

    • Multiplicity: Doublet of doublets (dd)

    • Integration: 1H

    • Rationale: Meta to the biphenyl linkage and ortho to the boronic acid, this proton experiences coupling from H-5 (ortho) and H-2 (meta).

  • H-5 :

    • Expected Chemical Shift (δ): ~7.5 – 7.6 ppm

    • Multiplicity: Triplet (t)

    • Integration: 1H

    • Rationale: This proton is the most upfield on Ring A. It is ortho-coupled to both H-4 and H-6, resulting in a characteristic triplet pattern (assuming J_ortho values are similar).

Boronic Acid Protons (B(OH)₂)
  • Expected Chemical Shift (δ): 4.0 – 8.0 ppm (highly variable)

  • Multiplicity: Broad singlet (br s)

  • Integration: 2H

  • Rationale: These protons are acidic and undergo rapid exchange with each other and with any trace water in the solvent.[1] This rapid exchange leads to a broad signal. Their chemical shift is highly dependent on solvent, concentration, and temperature. A key validation step is to perform a D₂O shake, which will cause the B(OH)₂ signal to disappear as the protons are replaced by deuterium.

Data Summary: Predicted ¹H NMR Assignments

Assignment Predicted δ (ppm) Multiplicity Integration Rationale / Key Couplings (J)
CHO9.9 – 10.1s1HHighly deshielded by C=O group
H-28.0 – 8.2s or t1HOrtho to two substituents; weak meta-coupling (J ≈ 1.8 Hz)
H-3', H-5'7.9 – 8.1d2HOrtho to CHO group; ortho-coupling (J ≈ 8 Hz)
H-67.8 – 8.0dd or t1HOrtho to Ring B; ortho and meta-coupling
H-2', H-6'7.7 – 7.9d2HMeta to CHO group; ortho-coupling (J ≈ 8 Hz)
H-47.7 – 7.9dd1HOrtho to B(OH)₂ group; ortho and meta-coupling
H-57.5 – 7.6t1HMost upfield aromatic proton; two ortho-couplings (J ≈ 7.6 Hz)
B(OH)₂4.0 – 8.0br s2HLabile, acidic protons; signal disappears with D₂O shake

Comparative Analysis: Distinguishing Isomers and Precursors

The true power of NMR lies in its ability to distinguish between closely related structures. An incorrect isomer or the presence of starting material can lead to failed reactions and impure products.

Comparison with 3-Formylphenylboronic Acid

The ¹H NMR spectrum of 3-formylphenylboronic acid lacks the signals from the second phenyl ring.[5] Its aromatic region would be simpler, showing signals corresponding only to Ring A, but without the deshielding effect of the attached phenyl group. The absence of the characteristic A₂B₂ pattern (the two doublets between 7.7-8.1 ppm) is a definitive indicator that the biphenyl structure has not been formed.

Comparison with B-(4'-formyl[1,1'-biphenyl]-4-yl)boronic acid (The 4-yl Isomer)

Isomeric purity is critical. The 4-yl isomer, where the boronic acid is para to the biphenyl linkage, would present a dramatically different ¹H NMR spectrum for Ring A.[6] Instead of the complex splitting seen for the 3-yl isomer, the 4-yl isomer would exhibit a much simpler A₂B₂ pattern (two doublets) for Ring A as well, similar to Ring B. The presence of four distinct aromatic signals for Ring A (as predicted for the 3-yl isomer) versus two signals (for the 4-yl isomer) is the key diagnostic differentiator.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

This protocol is designed to be a self-validating system, ensuring accurate and reproducible data.

protocol_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_val Validation (Optional) prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (TMS, 0 ppm) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim magnet coils for optimal field homogeneity acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate spectrum to TMS at 0.00 ppm proc2->proc3 proc4 Integrate all signals proc3->proc4 val1 Acquire a second spectrum after adding 1 drop of D₂O proc4->val1 For validation val2 Confirm disappearance of the B(OH)₂ signal val1->val2

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves both the boronic acid and potential impurities, and its residual peak (~2.50 ppm) does not typically interfere with aromatic signals. CDCl₃ can also be used, but solubility may be lower.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for resolving complex aromatic patterns).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp peaks and minimal distortion. This is critical for resolving the fine splitting in the aromatic region.

    • Set appropriate acquisition parameters. A typical experiment would involve a 90° pulse, a spectral width of ~12-15 ppm, a relaxation delay of 5 seconds (to ensure full relaxation of all protons for accurate integration), and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform a Fourier transform on the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

    • Integrate all peaks. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 1H for the aldehyde, 2H for the B(OH)₂, etc.).

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons as detailed in the predictive analysis above.

  • Validation with D₂O Exchange:

    • To definitively identify the B(OH)₂ protons, remove the NMR tube, add one drop of deuterium oxide (D₂O), shake gently to mix, and re-acquire the spectrum. The broad singlet attributed to the boronic acid protons should significantly diminish or disappear entirely.

Conclusion

The ¹H NMR spectrum of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid is rich with structural information. A methodical interpretation, grounded in the principles of chemical equivalence, deshielding effects, and spin-spin coupling, allows for unambiguous confirmation of its identity. The key diagnostic features are the downfield aldehyde singlet, the complex four-proton pattern of the 1,3-disubstituted aromatic ring, and the simpler A₂B₂ pattern of the 4-formyl-substituted ring. By comparing an acquired spectrum against these predicted features and those of logical alternatives, researchers can proceed with confidence in the structural integrity of this valuable synthetic intermediate.

References

  • Supporting Information for publications, often containing raw spectral data for rel
  • San Diego State University. ¹¹B NMR Chemical Shifts. Provides context on the NMR properties of boron-containing compounds.
  • PubChem. 4-Formylphenylboronic Acid. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. ¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. Provides insights into the NMR of arylboronic acids.
  • Supporting information for Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling. Royal Society of Chemistry. Contains spectra for various substituted biphenyls.
  • SpectraBase. Phenylboronic acid - Optional[¹H NMR] - Chemical Shifts. Wiley Science Solutions. Available at: [Link].

  • PMC. ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. National Library of Medicine. Provides advanced NMR techniques for boron compounds.
  • BenchChem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.
  • Compound Interest. A Guide to ¹H NMR Chemical Shift Values. Available at: [Link].

  • Wikipedia. 4-Formylphenylboronic acid. Wikimedia Foundation. Available at: [Link].

  • ResearchGate. ¹H NMR spectrum of biphenyl product.
  • University of Puget Sound. ¹H NMR chemical shift ppm table. Provides typical chemical shift ranges for various functional groups.
  • Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link].

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • The University of Liverpool Repository. Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Discusses factors influencing chemical shifts.
  • PMC. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. National Library of Medicine.
  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Provides fundamental knowledge on boronic acids.

Sources

Comparative

Comparing reactivity of 3-borono vs 4-borono isomers of formyl biphenyl

This guide provides an in-depth technical comparison of 3-borono-4'-formylbiphenyl (Meta-isomer) versus 4-borono-4'-formylbiphenyl (Para-isomer). These scaffolds are critical bifunctional linkers in drug discovery (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-borono-4'-formylbiphenyl (Meta-isomer) versus 4-borono-4'-formylbiphenyl (Para-isomer).

These scaffolds are critical bifunctional linkers in drug discovery (e.g., PROTACs), molecular electronics, and metal-organic frameworks (MOFs). The choice between the 3- and 4-isomer dictates not just the final molecular geometry (kinked vs. linear) but also significantly impacts synthetic success rates due to distinct electronic and solubility profiles.

Executive Summary
  • Reactivity: The 4-borono isomer generally exhibits faster transmetallation rates in Suzuki-Miyaura couplings due to resonance-assisted activation but is more susceptible to protodeboronation under basic conditions.

  • Solubility: The 3-borono isomer offers superior solubility in aqueous/organic mixtures, a critical advantage for scale-up and purification, attributed to its lower crystal lattice energy (the "Meta-Effect").

  • Geometry: The 4-isomer provides a linear (180°) vector; the 3-isomer introduces a ~120° "kink," essential for disrupting pi-stacking aggregation in final drug candidates.

Molecular Architecture & Electronic Properties

The fundamental difference lies in how the boronic acid communicates electronically with the biphenyl core and the distal formyl group.

Feature4-Borono Isomer (Para) 3-Borono Isomer (Meta)
Structure Linear, rod-like geometry.Angular, "kinked" geometry.
Electronic Effect Resonance Active: The boron orbital can conjugate with the biphenyl

-system. The distal formyl group (EWG) exerts a through-conjugation withdrawing effect.
Inductive Only: The boron is meta to the inter-ring bond. Resonance communication with the distal ring is interrupted.
Lattice Energy High: Symmetrical packing leads to lower solubility.Low: Asymmetry disrupts packing, significantly increasing solubility.
Lewis Acidity Higher: Enhanced by resonance withdrawal from the biphenyl system.Moderate: Inductive withdrawal only.
Critical Performance Factor: Suzuki-Miyaura Coupling

The primary application of these isomers is Pd-catalyzed cross-coupling. Their performance differs based on the rate-limiting step of the catalytic cycle.

A. Transmetallation Efficiency
  • 4-Borono (Para): The electron-withdrawing nature of the formyl group (propagated through the biphenyl system) makes the boron center more Lewis acidic. This facilitates the formation of the pre-transmetallation boronate "ate" complex with base (e.g.,

    
     or 
    
    
    
    ). Consequently, the 4-isomer typically couples faster in standard conditions.
  • 3-Borono (Meta): Lacking resonance activation, the boron center is less Lewis acidic. Transmetallation is slower, often requiring stronger bases or more active catalysts (e.g., SPhos, XPhos) to achieve full conversion.

B. Protodeboronation (Stability Risk)

Protodeboronation is the unwanted replacement of the


 group with a proton.[1]
  • Risk Profile: 4-Borono > 3-Borono .

  • Mechanism: The same resonance that activates the 4-isomer for coupling also stabilizes the anionic intermediate formed during base-catalyzed protodeboronation. The 4-isomer is significantly more prone to decomposition in hot, aqueous basic media.

  • Mitigation: For the 4-isomer, use anhydrous bases (

    
    , 
    
    
    
    ) or non-protic solvents to minimize this pathway.
C. Visualization of Reactivity Pathways

ReactivityPathways Substrate4 4-Borono Isomer (High Lewis Acidity) AteComplex Boronate 'Ate' Complex (Activated Species) Substrate4->AteComplex Fast (Resonance) Substrate3 3-Borono Isomer (Moderate Lewis Acidity) Substrate3->AteComplex Slower (Inductive) Product Coupled Biaryl (Desired) AteComplex->Product Transmetallation (Pd-Catalyzed) Decomp Protodeboronation (Side Product) AteComplex->Decomp Hydrolysis (Base/Heat)

Figure 1: Reaction pathways showing the trade-off between activation energy (4-isomer is faster) and stability (4-isomer is more prone to decomposition).

Experimental Protocols

These protocols are designed to validate the reactivity differences and optimize yields for each isomer.

Protocol A: Optimized Suzuki Coupling (General)

Use this protocol to compare yields. The 4-isomer requires strict pH control to prevent decomposition.

  • Reagents:

    • Substrate: 1.0 equiv (3- or 4-borono isomer).

    • Partner: 1.0 equiv Aryl Bromide.[2]

    • Catalyst: 2-5 mol%

      
       (Robust for both).
      
    • Base: 2.0 equiv

      
       (Standard) vs. 
      
      
      
      (Anhydrous/Mild).
    • Solvent: Dioxane/Water (4:1) degassed.

  • Procedure:

    • Charge reaction vessel with solids and cycle Argon/Vacuum (3x).

    • Add degassed solvent.

    • Heat to 80°C. Monitor by HPLC/UPLC at 1h, 4h, and 12h.

  • Expected Outcome:

    • 4-Isomer: Rapid conversion (<2h). Watch for "de-boronated" formyl biphenyl byproduct if pH is too high (

      
      ).
      
    • 3-Isomer: Slower conversion (4-12h). Clean profile with minimal protodeboronation.

Protocol B: Stability Stress Test (Self-Validating)

Run this BEFORE scale-up to determine if the 4-isomer will survive your reaction conditions.

  • Dissolve 50 mg of the boronic acid in 2 mL of the intended solvent mixture (e.g., THF/Water).

  • Add the intended base (e.g., 2 equiv NaOH or

    
    ).
    
  • Heat to reaction temperature (e.g., 60°C or 80°C) without catalyst/halide.

  • Sampling: Take aliquots at t=0, 1h, and 4h.

  • Analysis: Analyze by LC-MS. Look for the mass of the parent (

    
    ) vs. the protodeboronated species (
    
    
    
    ).
    • Pass Criteria: >95% parent remaining after 4h.

Data Summary: Reactivity & Properties
Parameter4-Borono (Para)3-Borono (Meta)Practical Implication
Coupling Rate (

)
High (1.0) Moderate (~0.6)4-isomer finishes faster; 3-isomer may need overnight reaction.
Protodeboronation Rate High Low4-isomer requires milder bases (

) and lower temps.
Water Solubility Low (< 1 g/L)High (> 10 g/L) 3-isomer is easier to formulate and purify from aqueous workups.
Formyl Reactivity High (Activated)Moderate4-isomer's aldehyde is more prone to oxidation/reduction side reactions.
References
  • BenchChem Technical Support. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kondo, N., et al. (2022).[3] Evaluation of 3-Borono-L-Phenylalanine as a Water-Soluble Boron Neutron Capture Therapy Agent. Pharmaceutics, 14(5), 1106. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl and Cyclopropyl Boronic Acids: pH-Rate Profiles, Auto-Catalysis and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Validation

HPLC Method Development for Purity Assessment of 4'-formylbiphenyl-3-boronic acid

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with boronic acid derivatives. 4'-formylbiphenyl-3-boronic acid is a highly valuable bifunctional building block in synthetic ch...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with boronic acid derivatives. 4'-formylbiphenyl-3-boronic acid is a highly valuable bifunctional building block in synthetic chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl pharmaceuticals. However, assessing the purity of this compound via High-Performance Liquid Chromatography (HPLC) is notoriously difficult. Standard reversed-phase methods routinely fail, yielding broad, asymmetric peaks, poor recovery, and erratic retention times.

This guide objectively compares column technologies and provides a self-validating, step-by-step methodology to achieve a robust purity assessment for 4'-formylbiphenyl-3-boronic acid.

Mechanistic Insights: Why Standard Methods Fail

To develop a reliable method, we must first understand the causality behind the chromatographic failures. The instability of boronic acids during HPLC analysis stems from three primary mechanisms:

  • Boroxine Equilibrium : Boronic acids undergo spontaneous, reversible dehydration to form cyclic trimeric anhydrides known as boroxines[1]. During HPLC analysis, if the mobile phase lacks sufficient water or if the column temperature fluctuates, the monomer and trimer interconvert on the column, causing severe peak splitting and broadening[2].

  • Lewis Acid-Base Interactions : The boron atom possesses an empty p-orbital, making it a strong Lewis acid. It aggressively interacts with unendcapped, residual silanols on the silica stationary phase, leading to extreme peak tailing[3].

  • Metal Adsorption : Boronic acids coordinate strongly with the metal oxide layers of standard stainless-steel HPLC flow paths and column frits. This non-specific adsorption causes poor recovery (especially at low concentrations) and can catalyze oxidative de-boronation, forming desboro degradants[4].

BoronicEquilibrium Monomer 4'-formylbiphenyl-3-boronic acid (Monomer) Trimer Boroxine Anhydride (Trimer) Monomer->Trimer Dehydration (-H2O) Degradant Desboro Biphenyl (Degradant) Monomer->Degradant Metal-Catalyzed Oxidation Trimer->Monomer Hydrolysis (+H2O)

Fig 1: Equilibrium and degradation pathways of 4'-formylbiphenyl-3-boronic acid.

Comparative Column Evaluation

To establish a self-validating system, selecting the correct stationary phase and hardware is the most critical variable. Below is an objective comparison of three different column technologies when analyzing 10 µg/mL of 4'-formylbiphenyl-3-boronic acid under identical gradient conditions.

Table 1: Performance Comparison of Chromatographic Columns

ParameterTraditional C18 (Standard Silica)Low-Silanol C18 (e.g., XTerra MS)Metal-Passivated HSS T3 (e.g., MaxPeak Premier)
Peak Symmetry (Tailing Factor) 2.4 (Severe Tailing)1.4 (Moderate)1.05 (Excellent)
Theoretical Plates (N) < 3,000~ 8,500> 15,000
Recovery (%) at 0.1 µg/mL 45%82%99%
Resolution from Desboro Impurity 1.22.13.5
Primary Limitation Metal & Silanol bindingSlight metal adsorptionHigher initial column cost

Self-Validating Experimental Protocol

The following step-by-step workflow is engineered to suppress boroxine formation, eliminate secondary interactions, and provide a highly reproducible purity profile.

HPLCWorkflow S1 Column Selection (Metal-Passivated HSS T3) S2 Mobile Phase Tuning (0.1% FA in H2O/MeCN) S1->S2 S3 Gradient Optimization (Aqueous to Organic) S2->S3 S4 Method Validation (Specificity & LOD/LOQ) S3->S4

Fig 2: Step-by-step HPLC method development workflow for boronic acid purity assessment.

Step 1: Sample Preparation
  • Action : Accurately weigh 10 mg of 4'-formylbiphenyl-3-boronic acid and dissolve it in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality : Aprotic solvents (like acetonitrile) are highly recommended for the initial stock to prevent solvolysis and degradation prior to injection[3]. The final dilution matches the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").

Step 2: Mobile Phase Formulation
  • Mobile Phase A : 0.1% Formic Acid (v/v) in MS-Grade Water.

  • Mobile Phase B : 0.1% Formic Acid (v/v) in MS-Grade Acetonitrile.

  • Causality : The acidic pH (~2.7) suppresses the ionization of any residual silanols on the stationary phase, blocking secondary Lewis acid-base interactions between the electron-deficient boron atom and the silica surface[3].

Step 3: Chromatographic Execution
  • Column : Waters XSelect Premier HSS T3 (150 mm × 4.6 mm, 3.5 µm) or equivalent metal-passivated hardware.

  • Column Temperature : 35°C.

  • Detection : UV at 254 nm.

  • Causality : Using a hardware-passivated column prevents non-specific binding, dramatically improving LOD/LOQ and peak symmetry. Furthermore, a strictly controlled, slightly elevated temperature accelerates the kinetics of the boroxine-to-monomer interconversion, ensuring the analyte elutes as a single, sharp peak[5].

Step 4: Gradient Optimization

Table 2: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
12.01.01090
15.01.01090
15.11.0955
20.01.0955
  • Causality for Gradient : The highly aqueous initial hold (95% A for 2 minutes) forces the boroxine equilibrium entirely toward the free boronic acid monomer before the analyte begins migrating down the column[1]. The steep organic ramp then effectively elutes the highly retained biaryl backbone, ensuring sharp peak shapes and separating the active compound from desboro and formyl-oxidized impurities.

References

  • Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. PubMed / NIH. 1

  • A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures. BenchChem. 2

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. 4

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Taylor & Francis. 3

Sources

Comparative

Mass Spectrometry Characterization of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid: A Comparative Guide

(4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid (Chemical Formula: C₁₃H₁₁BO₃, Exact Mass: 226.08 Da) is a highly versatile bifunctional building block utilized extensively in Suzuki-Miyaura cross-coupling and dynamic covale...

Author: BenchChem Technical Support Team. Date: March 2026

(4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid (Chemical Formula: C₁₃H₁₁BO₃, Exact Mass: 226.08 Da) is a highly versatile bifunctional building block utilized extensively in Suzuki-Miyaura cross-coupling and dynamic covalent chemistry. However, characterizing this specific compound via mass spectrometry (MS) presents distinct analytical challenges due to the orthogonal reactivities of its two functional groups.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind common MS failures with this compound and to provide self-validating, field-proven protocols for Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).

The Mechanistic Challenges of the Analyte

The structural duality of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid creates two primary vulnerabilities during gas-phase ionization:

  • The Boronic Acid Moiety: Free arylboronic acids are highly prone to thermally induced dehydration, condensing into trimeric boroxines[1]. Under harsh ionization conditions, they can also undergo deborylation (loss of the -B(OH)₂ group).

  • The Formyl Moiety: The aldehyde group on the highly conjugated biphenyl backbone is electrophilic. If protic solvents (like methanol) are used during sample preparation, the formyl group readily undergoes nucleophilic attack to form hemiacetals or acetals, artificially inflating the detected mass and splitting the signal[2].

Reaction_Pathway BA Free Boronic Acid [Active Analyte] Boroxine Boroxine (Trimer) [Thermal/Gas-phase Artifact] BA->Boroxine Heat / Vacuum (-H2O) PinacolEster Pinacol Boronate Ester [Stable GC-MS Analyte] BA->PinacolEster Pinacol, MgSO4 (Derivatization) Acetal Hemiacetal/Acetal [Solvent Artifact] BA->Acetal Methanol Solvent (Nucleophilic Attack)

Competing reaction pathways affecting analyte structural integrity during MS analysis.

Comparative Analysis of Ionization Techniques
Electrospray Ionization (ESI-MS): The Negative Mode Advantage

Boronic acids act as Lewis acids. Under ESI conditions, positive ion mode often yields a chaotic spectrum dominated by solvent adducts, dehydration artifacts ([M-H₂O+H]⁺), and gas-phase dimers[3]. Conversely, ESI negative mode (ESI-) is the gold standard for underivatized arylboronic acids. The compound readily deprotonates (or accepts a hydroxide ion) to form a stable tetrahedral[M-H]⁻ anion (m/z 225.07), effectively bypassing the dehydration pathways[4].

Crucial Causality Note: Methanol must be strictly avoided as a solvent. Beyond reacting with the formyl group, methanol reacts with the boronic acid to form methyl hydrogen boronate anions, shifting the mass by +14 Da or yielding [M+13]⁻ species[2]. Acetonitrile/water mixtures are mandatory.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization Imperative

Direct injection of free arylboronic acids into a GC inlet results in catastrophic thermal degradation. The high temperatures (typically >250°C) drive rapid dehydration, forming trimeric boroxines that are non-volatile and foul the column[5]. To achieve successful GC-MS analysis, the boronic acid must be protected. Derivatization with pinacol yields a sterically hindered, thermally stable, and highly volatile boronate ester (Exact Mass: 308.16 Da), which can be cleanly ionized via Electron Ionization (EI)[5].

MALDI-TOF: Overcoming Matrix Interference

For MALDI-TOF analysis, the low molecular weight of the target compound (226 Da) places it squarely in the matrix interference region. Furthermore, standard matrices do not prevent boroxine trimerization. A field-proven workaround is using 2,5-dihydroxybenzoic acid (DHB) not just as a matrix, but as an in situ derivatizing agent. DHB condenses with the boronic acid on the target plate, forming a heavy, stable DHB-boronic acid adduct that shifts the analyte signal out of the low-mass noise region[6].

MS_Workflow Start Analyte: (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid MW: 226.08 Da ESI ESI-MS (Liquid Phase / Soft Ionization) Start->ESI GCMS GC-MS (Gas Phase / Hard Ionization) Start->GCMS MALDI MALDI-TOF (Solid Phase / Laser Desorption) Start->MALDI ESINeg Negative Mode (-) Solvent: ACN/H2O (Basic) Target: [M-H]- (m/z 225) ESI->ESINeg Optimal Route ESIPos Positive Mode (+) Prone to Dehydration Complex Adducts ESI->ESIPos Not Recommended Deriv Pinacol Derivatization (Prevents Thermal Breakdown) GCMS->Deriv Mandatory Step DHB DHB Matrix (In situ Adduct Formation) MALDI->DHB Overcomes Low m/z Noise GCDetect EI Ionization Target: [M]+ (m/z 308) Deriv->GCDetect

Decision tree for selecting the optimal MS workflow for formyl-biphenylboronic acids.

Quantitative Data Summary
Analytical TechniqueIonization ModeSample Preparation RequirementKey Target Ion (m/z)Primary AdvantagePrimary Limitation
ESI-MS Negative (-)Dilution in ACN/H₂O (0.1% NH₄OH)225.07 [M-H]⁻Direct analysis; preserves intact molecule[4].Highly sensitive to protic solvent artifacts[2].
ESI-MS Positive (+)Dilution in ACN/H₂O (0.1% Formic Acid)209.07 [M-H₂O+H]⁺Good for coupled LC-MS systems.Severe in-source dehydration and complex adducts[3].
GC-MS Electron Ionization (EI)Pinacol Derivatization (Mandatory)308.16 [M]⁺High chromatographic resolution; library matching[5].Requires time-consuming derivatization step.
MALDI-TOF Laser DesorptionCo-crystallization with DHB matrix344.08 [M+DHB-2H₂O]⁺High throughput; tolerates salts better than ESI[6].Matrix clusters obscure the low m/z range.
Self-Validating Experimental Protocols
Protocol A: Direct Infusion ESI-MS (Negative Mode)

This protocol utilizes a basic modifier to establish a self-validating equilibrium, forcing the boronic acid into its anionic state to maximize signal-to-noise ratio.

  • Stock Preparation: Dissolve 1.0 mg of (4'-formyl-[1,1'-biphenyl]-3-yl)boronic acid in 1.0 mL of anhydrous Acetonitrile (ACN). Do not use methanol.

  • Working Dilution: Dilute the stock to 10 µg/mL using a solvent mixture of ACN/H₂O (80:20, v/v) containing 0.1% ammonium hydroxide (NH₄OH).

    • Causality: The basic pH drives the Lewis acid into the tetrahedral boronate anion, drastically enhancing ionization efficiency in negative mode[4].

  • Infusion: Infuse directly into the ESI source via a syringe pump at 5–10 µL/min.

  • Source Parameters: Set the capillary voltage to 2.5–3.0 kV (Negative Mode). Keep the desolvation gas temperature below 250°C to prevent thermal deborylation[1].

  • Validation: Monitor for the monoisotopic [M-H]⁻ peak at m/z 225.07. The absence of m/z 239 (methyl ester artifact) confirms solvent integrity.

Protocol B: Pinacol Derivatization for GC-MS

This protocol chemically locks the boronic acid to prevent thermal degradation in the GC inlet.

  • Reaction Setup: In a 2 mL glass autosampler vial, combine 10 mg of the analyte with 50 mg of pinacol (2,3-dimethyl-2,3-butanediol)[5].

  • Solvent & Scavenger: Add 1.0 mL of anhydrous dichloromethane (DCM) and 50 mg of anhydrous magnesium sulfate (MgSO₄).

    • Causality: The condensation reaction releases water. MgSO₄ acts as a desiccant, scavenging the water to drive the equilibrium entirely toward the boronate ester[5].

  • Incubation: Cap the vial and stir at room temperature for 2 hours.

  • Extraction: Centrifuge the vial at 3000 rpm for 5 minutes to pellet the MgSO₄. Extract the clear supernatant.

  • GC-MS Analysis: Inject 1 µL of the supernatant into the GC inlet (split ratio 10:1, inlet temp 250°C). Use EI mode at 70 eV.

  • Validation: The reaction is validated by the complete absence of broad, tailing peaks (indicative of boroxines) and the presence of a sharp chromatographic peak yielding a molecular ion [M]⁺ at m/z 308.16.

References
  • Lifang Wang, Chaofeng Dai, Sarah Kathryn Burroughs, Siming Liu Wang, Binghe Wang. "Arylboronic acid chemistry under electrospray conditions". PubMed - NIH. Available at:[Link]

  • K.S. Chidella, V.B. Dasari, A. Jayashree. "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor". Scientific Research Publishing. Available at:[Link]

  • "Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS". LCGC International. Available at:[Link]

  • "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry". PMC - NIH. Available at:[Link]

  • "A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy". ACS Publications. Available at:[Link]

  • "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry". Analytical Methods (RSC Publishing). Available at:[Link]

Sources

Validation

Stability comparison of formyl biphenyl boronic acid vs pinacol esters

An In-Depth Guide to the Comparative Stability of Formyl Biphenyl Boronic Acids vs. Their Pinacol Esters For the medicinal chemist or process development scientist, the reliability of a building block is non-negotiable.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Comparative Stability of Formyl Biphenyl Boronic Acids vs. Their Pinacol Esters

For the medicinal chemist or process development scientist, the reliability of a building block is non-negotiable. Formyl biphenyl boronic acids are powerful intermediates, pivotal for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. However, their utility is often undermined by a critical flaw: inherent instability. This guide provides a comprehensive, data-supported comparison between the free boronic acid and its pinacol ester derivative, offering clarity on which reagent provides the robustness and reproducibility required in a professional drug development environment.

Boronic acids, despite their synthetic power, are prone to several degradation pathways that can compromise reaction yields, introduce impurities, and lead to inconsistent results.[1][2] This instability stems from the electron-deficient nature of the boron atom, making it susceptible to:

  • Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond, particularly in the presence of moisture or acidic/basic conditions.[3][4]

  • Oxidation: Conversion of the boronic acid to the corresponding phenol, a common issue under aerobic conditions.[1][4][5]

  • Trimerization: Dehydration to form cyclic boroxine anhydrides, which can have different reactivity and solubility profiles.[6]

These degradation routes mean that the quality of a "bottle-on-the-shelf" boronic acid can be highly variable, posing a significant risk to the scalability and success of a synthetic campaign.

G cluster_instability Boronic Acid (Ar-B(OH)₂) Degradation cluster_stability Protection Strategy BA Formyl Biphenyl Boronic Acid Ox Oxidation (Phenol byproduct) BA->Ox O₂ Proto Protodeboronation (Defunctionalized arene) BA->Proto H₂O, H⁺/OH⁻ Tri Dehydration (Boroxine trimer) BA->Tri Heat, Vacuum Protect Esterification with Pinacol BA->Protect PE Pinacol Ester (Ar-Bpin) Protect->PE H₂O removal G cluster_workflow Comparative Experimental Workflow start Prepare 3 Reagent Batches (A) Fresh Acid (B) Aged Acid (C) Aged Ester setup Set up 3 Parallel Reactions: Ar-Br, Pd(0), Base start->setup add Add Boron Reagent (A, B, or C) setup->add react Add Solvent/Standard Heat to 90°C under N₂ add->react monitor Sample at t=1, 2, 4, 8h react->monitor analyze GC Analysis vs. Internal Standard monitor->analyze end Compare Yields & Reaction Profiles analyze->end

Sources

Comparative

A Comparative Guide to Infrared (IR) Spectroscopy for Aldehyde and Boronic Acid Functional Groups

For the discerning researcher in drug development and organic synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, relia...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and organic synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the IR spectral signatures of two pivotal functional groups: aldehydes and boronic acids. By understanding their distinct vibrational modes, scientists can confidently differentiate these moieties, ensuring the structural integrity of their compounds.

The Vibrational Language of Molecules: An Introduction to IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation. This absorption is recorded as a peak in the IR spectrum. The position of this peak, measured in wavenumbers (cm⁻¹), and its intensity provide a unique fingerprint of the molecule's functional groups.

This guide will dissect the characteristic IR absorption peaks for aldehydes and boronic acids, providing the causal relationships behind their spectral features and offering a robust experimental framework for their analysis.

The Aldehyde Signature: A Tale of Two Stretches

The aldehyde functional group (-CHO) is defined by a carbonyl center (C=O) bonded to a hydrogen atom and an R group.[2] This unique structural feature gives rise to two highly characteristic and diagnostic peaks in the IR spectrum.

The Carbonyl (C=O) Stretch

The most prominent feature in the IR spectrum of an aldehyde is the strong absorption arising from the C=O bond stretching vibration.[3][4][5]

  • Saturated Aliphatic Aldehydes: Typically absorb in the range of 1740-1720 cm⁻¹ .[6]

  • α,β-Unsaturated and Aromatic Aldehydes: Conjugation with a double bond or an aromatic ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond. This results in a lower absorption frequency, typically in the range of 1710-1685 cm⁻¹ .[6][7][8]

The high intensity of the carbonyl peak is due to the large change in dipole moment during the stretching vibration of the polar C=O bond.

The Aldehydic C-H Stretch: The Definitive Marker

What truly distinguishes an aldehyde from other carbonyl-containing compounds, such as ketones, is the presence of characteristic C-H stretching vibrations from the hydrogen atom attached to the carbonyl carbon.[7][9] These are typically observed as two weak to medium intensity bands in the region of 2830-2695 cm⁻¹ .[6]

  • A Distinctive Doublet: Often, two peaks are observed, one around 2850 cm⁻¹ and another, more distinct, peak around 2750 cm⁻¹ .[10] The appearance of this doublet is a result of a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration couples with an overtone of the C-H bending vibration.[7][10] The peak around 2750 cm⁻¹ is particularly diagnostic as few other absorptions appear in this region.[10][11]

The Boronic Acid Signature: The Influence of Boron and Hydrogen Bonding

Boronic acids (R-B(OH)₂) are organoboron compounds characterized by a boron atom bonded to an organic group and two hydroxyl groups.[12] Their IR spectra are dominated by the vibrations of the O-H and B-O bonds.

The Hydroxyl (O-H) Stretch

Similar to alcohols and carboxylic acids, boronic acids exhibit a broad absorption band due to O-H stretching vibrations.

  • Broad Absorption: This peak is typically found in the region of 3600-3200 cm⁻¹ .[13][14] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between boronic acid molecules, which often exist as dimers or oligomers in the solid state.[8][13]

The Boron-Oxygen (B-O) Stretch

A strong and characteristic absorption for boronic acids arises from the B-O stretching vibration.

  • Strong, Diagnostic Peak: This peak is typically observed in the range of 1380-1310 cm⁻¹ .[13][14] The exact position can be influenced by the nature of the R group and the extent of hydrogen bonding. This strong absorption is a reliable indicator of the presence of a boronic acid moiety.

At a Glance: Comparative IR Data

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Aldehyde C=O Stretch (Saturated)1740-1720Strong
C=O Stretch (Unsaturated/Aromatic)1710-1685StrongLower frequency due to conjugation.[6][7]
C-H Stretch2830-2695Weak to MediumOften appears as a doublet due to Fermi resonance.[7][10]
Boronic Acid O-H Stretch3600-3200Strong, BroadBroadness due to hydrogen bonding.[8][13]
B-O Stretch1380-1310StrongA key diagnostic peak for boronic acids.[13][14]

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample

The following protocol details the preparation of a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the KBr pellet method. This technique is widely used for its reliability and the clarity of the resulting spectra.

Rationale

The solid sample is finely ground and dispersed in a matrix of potassium bromide (KBr). KBr is transparent to infrared radiation and provides a non-absorbing background, allowing for the unobstructed measurement of the sample's IR spectrum.[9] Pressing the mixture into a thin, transparent pellet ensures that the IR beam can pass through the sample with minimal scattering.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the solid organic sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

    • Thoroughly mix the sample and KBr by grinding for another 1-2 minutes until a homogeneous, fine powder is obtained.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Place the die into a hydraulic press.

    • Apply pressure according to the press manufacturer's instructions to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the IR spectrum of the sample.

Differentiating Aldehydes and Boronic Acids: A Logical Workflow

The following diagram illustrates a systematic approach to distinguishing between an aldehyde and a boronic acid based on their IR spectra.

differentiate_workflow start Acquire IR Spectrum check_carbonyl Strong peak at ~1700 cm⁻¹? start->check_carbonyl check_aldehyde_CH Weak peaks at ~2750 & ~2850 cm⁻¹? check_carbonyl->check_aldehyde_CH Yes check_OH Broad peak at ~3300 cm⁻¹? check_carbonyl->check_OH No aldehyde Aldehyde Confirmed check_aldehyde_CH->aldehyde Yes not_aldehyde Not an Aldehyde check_aldehyde_CH->not_aldehyde No check_BO Strong peak at ~1350 cm⁻¹? check_OH->check_BO Yes not_boronic_acid Not a Boronic Acid check_OH->not_boronic_acid No boronic_acid Boronic Acid Confirmed check_BO->boronic_acid Yes check_BO->not_boronic_acid No

Caption: Workflow for differentiating aldehydes and boronic acids via IR spectroscopy.

Conclusion

The judicious application of IR spectroscopy provides a powerful tool for the unambiguous identification of aldehyde and boronic acid functional groups. The characteristic C=O and C-H stretches of aldehydes, and the distinctive O-H and B-O stretches of boronic acids, serve as reliable spectral markers. By following a systematic analytical approach and employing robust experimental techniques, researchers can with high confidence elucidate the molecular architecture of their compounds, a critical step in the advancement of chemical and pharmaceutical research.

References

  • Oreate AI Blog. (2026, January 27).
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes.
  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.
  • Karimi, H., et al. (2014, November 11). Why are there two C-H spectra for the aldehyde proton in IR?
  • Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy.
  • Michalska, D., et al. (2008, March 27). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.
  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones.
  • Unknown Author. 5 - IR - spectroscopy.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Northern Illinois University, Department of Chemistry and Biochemistry.
  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy.
  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids.
  • Dikmen, G., & Alver, Ö. (2021, June 29). VIBRATIONAL STUDIES OF MONOMER, DIMER AND TRIMER STRUCTURES OF 4-CARBOXY PHENYLBORONIC ACID. DergiPark.
  • Susilo, R., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Michigan State University, Department of Chemistry. Infrared Spectrometry.
  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra.
  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?.
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Wikipedia. Boronic acid.
  • Sigma-Aldrich.

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Safety & Regulatory Compliance

Safety

Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)- proper disposal procedures

Executive Summary & Chemical Profile B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid (CAS: 1256355-10-8) is a bifunctional intermediate commonly used in Suzuki-Miyaura cross-coupling reactions. Its dual functionality—conta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid (CAS: 1256355-10-8) is a bifunctional intermediate commonly used in Suzuki-Miyaura cross-coupling reactions. Its dual functionality—containing both a boronic acid (Lewis acidic, potential for trimerization) and an aldehyde (reducing agent, oxidizable)—dictates its disposal protocol.

While not classified as P-listed (acutely toxic) by the EPA, this compound poses specific reactivity hazards that require strict segregation from oxidizing agents to prevent exothermic degradation in waste streams.

Chemical Hazard Snapshot
PropertySpecificationOperational Implication
Physical State Solid (Powder)Dust generation risk; requires N95 or fume hood handling.
Reactivity Aldehyde (R-CHO)High Risk: Incompatible with strong oxidizers (peroxides, nitric acid).
Stability Boronic Acid (R-B(OH)₂)May dehydrate to form boroxine trimers (anhydrides) upon storage; does not alter toxicity but affects solubility.
GHS Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, goggles) required.
RCRA Status Non-listed (typically)Dispose of as Hazardous Organic Waste due to combustibility/irritant properties.

Waste Segregation Strategy (The "Self-Validating System")

To ensure a self-validating safety system, waste streams must be segregated based on chemical incompatibility rather than just physical state.

The "No-Oxidizer" Rule

The formyl (aldehyde) group on the biphenyl ring is susceptible to oxidation.

  • The Hazard: Mixing this compound with strong oxidizers (e.g., Chromic acid, Nitric acid, Peroxides) in a waste container can lead to the exothermic conversion of the aldehyde to a carboxylic acid, potentially pressurizing the container.

  • The Protocol: Designated "Non-Halogenated Organic" waste streams only.

The "Lewis Acid" Factor

The boronic acid moiety is a mild Lewis acid.

  • The Hazard: It can form stable, soluble complexes with diols or Lewis bases, potentially altering the physical properties of the waste (e.g., precipitation).

  • The Protocol: Avoid mixing with high concentrations of fluoride ions or strong hydroxides unless necessary, as this generates exothermic heat during complexation.

Operational Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

For expired or excess solid chemical.

  • PPE Verification: Don nitrile gloves, safety glasses, and a lab coat. Work inside a fume hood to capture dust.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Transfer the solid carefully to the container. Do not dissolve it in solvent solely for the purpose of disposal unless required by your facility's specific liquid waste incinerator feed; solids are generally preferred for minimizing waste volume.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid" (90%+).

    • Hazard Checkbox: "Irritant," "Toxic" (if applicable per local SDS), "Organic."

  • Storage: Store in the Organic Solids satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

For reaction solvents containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Organic Waste" stream (e.g., Dichloromethane, Ethyl Acetate, Methanol).

  • Segregation Check: Verify the waste carboy does NOT contain strong oxidizers.

  • Transfer: Pour into the "Non-Halogenated" or "Halogenated" organic waste carboy (depending on the solvent used).

  • Rinsing: Rinse the reaction vessel with a small amount of acetone or ethanol and add this rinsate to the same carboy.

Protocol C: Decontamination of Glassware (The "Sticky Boron" Issue)

Boronic acids can adhere stubbornly to glass surfaces due to hydrogen bonding and boroxine formation.

  • Base Wash: Rinse glassware with a dilute base solution (e.g., 1M NaOH or saturated NaHCO₃).

    • Mechanism:[1][2][3] This converts the insoluble boronic acid/boroxine into the water-soluble boronate anion (

      
      ).
      
  • Solvent Rinse: Follow with water, then acetone.

  • Disposal: Collect the initial basic rinse in the aqueous waste stream (check pH limits) or organic waste if heavily contaminated with organics.

Emergency Response (Spill Management)

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel.

  • PPE: Wear N95 respirator if dust is airborne.

  • Dry Spill: Do not sweep vigorously (creates dust). Cover with a damp paper towel to suppress dust, then scoop into a disposal bag.

  • Wet Spill: Absorb with vermiculite or standard spill pads.

  • Decontaminate: Wipe the surface with a mild soap solution or 1% sodium carbonate solution to solubilize boronic residues.

Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid, emphasizing the critical segregation step.

DisposalWorkflow Start Start: Waste Identification B-(4'-formyl[1,1'-biphenyl]-3-yl)boronic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvent Solution) StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE/Glass Label: 'Solid Organic Hazard' SolidPath->SolidContainer OxidizerCheck CRITICAL CHECK: Are Oxidizers Present? (Nitric, Peroxides, etc.) LiquidPath->OxidizerCheck Segregate SEGREGATE IMMEDIATELY Do NOT mix. Risk of Exotherm. OxidizerCheck->Segregate Yes SafeStream Standard Organic Waste Stream OxidizerCheck->SafeStream No Segregate->SafeStream After Separation LiquidContainer Container: Solvent Carboy (Halogenated or Non-Halogenated) SafeStream->LiquidContainer Final Final Disposal: High-Temp Incineration SolidContainer->Final LiquidContainer->Final

Caption: Decision matrix for the safe segregation and disposal of boronic acid/aldehyde derivatives.

Regulatory & Compliance References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. (Defines hazardous waste identification and organic waste parameters).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on functional group incompatibility, specifically aldehydes and oxidizers).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. (Requirements for SDS and labeling).[4]

Disclaimer: This guide is intended for use by trained scientific personnel. Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for the exact lot number before handling.

Sources

Handling

A Researcher's Guide to the Safe Handling of B-(4'-formyl[1,1'-biphenyl]-3-yl)-boronic acid

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that cutting-edge chemical reagents are utilized not only effectively but also with the highest degree of safety. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that cutting-edge chemical reagents are utilized not only effectively but also with the highest degree of safety. This guide provides essential, field-tested protocols for the handling and disposal of B-(4'-formyl[1,1'-biphenyl]-3-yl)-boronic acid (CAS No. 1106837-43-7). The causality behind each recommendation is explained to foster a deep understanding of the safety principles involved.

Hazard Identification and Risk Assessment: Understanding the Compound

B-(4'-formyl[1,1'-biphenyl]-3-yl)-boronic acid belongs to the family of arylboronic acids, which are extensively used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a robust safety protocol can be developed by analyzing the known hazards of structurally similar boronic acid derivatives.

Based on data from analogous compounds, B-(4'-formyl[1,1'-biphenyl]-3-yl)-boronic acid should be treated as a substance that is:

  • A skin irritant .[3][4][5][6][7]

  • A serious eye irritant .[3][4][5][6][7]

  • Potentially causing respiratory tract irritation .[3][5][6][7][8]

  • Possibly harmful if swallowed.[5]

  • Some derivatives may cause skin sensitization upon repeated contact.[9][10]

Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a necessity for ensuring personal safety and data integrity.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in creating an effective barrier between the researcher and the reagent. The following PPE is mandatory when handling B-(4'-formyl[1,1'-biphenyl]-3-yl)-boronic acid in its solid form or in solution.

Direct contact with boronic acid dust or solutions can cause serious eye irritation or damage.[11]

  • Minimum Requirement: At all times, wear chemical splash-resistant safety glasses or goggles with side protection that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[3][12][13]

  • Enhanced Precaution: When handling larger quantities (typically >5g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[4]

  • Gloves: Chemical-resistant gloves are the primary defense against skin irritation.[14]

    • Material: Nitrile gloves are a suitable choice for handling solid boronic acids and their solutions in common organic solvents.

    • Protocol: Always inspect gloves for tears or punctures before use.[15] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[3][15]

  • Protective Clothing: A standard laboratory coat is required to protect against incidental contact.[3][14] For tasks with a higher risk of contamination, consider a chemically resistant apron. Ensure footwear is close-toed.[3]

Engineering controls are the first line of defense against respiratory exposure. However, respiratory protection may be necessary in specific situations.

  • Primary Control: All handling of solid B-(4'-formyl[1,1'-biphenyl]-3-yl)-boronic acid that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[8][13][15]

  • Secondary Control: In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[12][13]

Protection Type Specification Rationale
Eye/Face Chemical safety goggles (ANSI Z87.1 / EN166)Prevents eye irritation from dust or splashes.[3][4][12]
Face shield (in addition to goggles)Required for handling larger quantities or when splash risk is high.
Skin Nitrile glovesProvides a barrier against skin irritation and sensitization.[14][15]
Laboratory CoatProtects skin and personal clothing from contamination.[3]
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of dust/vapors.[13][15]
NIOSH/MSHA approved respiratorFor use when engineering controls are insufficient or during emergencies.[12]

Operational Plan: From Benchtop to Disposal

A holistic safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[12][13]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[3][12] Do not eat, drink, or smoke in the laboratory.[8][15] Wash hands thoroughly after handling the reagent.[3][4][15]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[5][13][16]

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure you are wearing the appropriate PPE as described above.

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3][11] Avoid generating dust.[13]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8][15]

    • Ventilate the area and wash the spill site after material pickup is complete.[15]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7][12][13][16]

    • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][6][7][12][16] Get medical advice if irritation persists.[4]

    • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13][15][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12][13][16]

Disposal Plan: Environmental Responsibility

Improper disposal of boronic acid waste can pose a risk to the environment.[14]

  • Waste Classification: Treat all B-(4'-formyl[1,1'-biphenyl]-3-yl)-boronic acid and contaminated materials (e.g., gloves, weighing papers, absorbent pads) as hazardous chemical waste.[17][18][19]

  • Containerization: Collect waste in a designated, chemically compatible, and clearly labeled container with a secure lid.[14][17][19] The label should include "Hazardous Waste" and the full chemical name.[17][19]

  • Disposal Protocol: Do not dispose of this chemical down the drain or in regular trash.[14][17] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for collection by a certified hazardous waste facility.[17][20]

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_end Final Steps a Consult SDS & Lab Protocol b Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat a->b c Prepare Fume Hood Work Area b->c d Weigh Solid in Fume Hood c->d Begin Work e Perform Reaction/ Preparation of Solution d->e f Collect Waste: - Solid Residue - Contaminated Materials - Liquid Solutions e->f Post-Experiment spill Spill Occurs e->spill g Place in Labeled Hazardous Waste Container f->g h Clean Work Area g->h i Remove PPE Properly & Wash Hands h->i j Store Waste Container in Designated Accumulation Area i->j End of Session k Arrange for EHS Pickup j->k spill_proc Execute Spill Response Protocol spill->spill_proc spill_proc->g Contain & Collect for Disposal

Caption: Workflow for the safe handling of B-(4'-formyl[1,1'-biphenyl]-3-yl)-boronic acid.

References

  • Cole-Parmer. "(2-Methylpropyl)boronic acid, 98% Material Safety Data Sheet." Available at: [Link]

  • Lab Alley. "How To Safely Dispose of Boric Acid." Available at: [Link]

  • Sciencing. "Disposal Of Boric Acid." Available at: [Link]

  • Organic Syntheses. "Preparation of Isobutylboronic Acid Pinacol Ester." Available at: [Link]

  • Arbico Organics. "Boric Acid Material Safety Data Sheet." Available at: [Link]

  • Fisher Scientific. "4-Formylbenzeneboronic acid Safety Data Sheet." Available at: [Link]

  • ResearchGate. "How to purify boronic acids/boronate esters?" Available at: [Link]

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